Dapt
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXYEABWRJFSP-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415519 | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208255-80-5 | |
| Record name | γ-Secretase inhibitor IX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pharmacology of P2Y12 inhibitors in DAPT
An In-depth Technical Guide to the Pharmacology of P2Y12 Inhibitors in Dual Antiplatelet Therapy (DAPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual antiplatelet therapy (this compound), combining aspirin with a P2Y12 receptor inhibitor, is a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1][2][3] The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet drugs.[4][5][6] This guide provides a comprehensive overview of the pharmacology of P2Y12 inhibitors, detailing their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used to evaluate their efficacy.
The Central Role of the P2Y12 Receptor in Platelet Activation
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in amplifying and sustaining platelet activation.[7] Upon vessel injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets.[4][6] ADP binds to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[7] While the P2Y1 receptor initiates platelet shape change and aggregation, the P2Y12 receptor, coupled to the inhibitory G protein (Gi), is responsible for the amplification and stabilization of the platelet thrombus.[5][7]
Activation of the P2Y12 receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which results in decreased cyclic adenosine monophosphate (cAMP) levels.[5][8] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to enhanced platelet activation.[9] Furthermore, P2Y12 signaling activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt and Rap1b, ultimately leading to the activation of the glycoprotein IIb/IIIa receptor.[4][6] This final common pathway results in fibrinogen binding, platelet aggregation, and thrombus formation.[10]
P2Y12 Inhibitors: Classification and Mechanism of Action
P2Y12 inhibitors can be broadly classified into two main categories: thienopyridines and direct-acting inhibitors.
Thienopyridines: Irreversible Antagonists
Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[11][12] They irreversibly bind to the P2Y12 receptor, inhibiting its function for the lifespan of the platelet.[12][13]
-
Clopidogrel: A second-generation thienopyridine, clopidogrel undergoes a two-step metabolic activation process involving cytochrome P450 (CYP) enzymes, primarily CYP2C19.[14][15] Genetic polymorphisms in CYP2C19 can lead to variability in its antiplatelet effect.[11][15]
-
Prasugrel: A third-generation thienopyridine, prasugrel is also a prodrug but undergoes a more efficient one-step hepatic activation, resulting in a more rapid onset of action and more consistent platelet inhibition compared to clopidogrel.[3][13]
Direct-Acting P2Y12 Inhibitors: Reversible Antagonists
Direct-acting P2Y12 inhibitors do not require metabolic activation and bind reversibly to the P2Y12 receptor.[11]
-
Ticagrelor: A cyclopentyltriazolopyrimidine, ticagrelor and its active metabolite bind to a site on the P2Y12 receptor distinct from the ADP binding site, leading to reversible inhibition.[3][13] Its reversible nature allows for a faster offset of action compared to thienopyridines.[13]
-
Cangrelor: An intravenous adenosine triphosphate (ATP) analog, cangrelor is a direct and reversible P2Y12 inhibitor with a very rapid onset and offset of action, making it suitable for use during PCI.[11][14][16]
Pharmacokinetic and Pharmacodynamic Properties
The distinct pharmacokinetic and pharmacodynamic profiles of P2Y12 inhibitors influence their clinical application.
Pharmacokinetic Data of P2Y12 Inhibitors
| Drug | Class | Administration | Metabolism | Onset of Action | Time to Peak Effect | Half-life |
| Clopidogrel | Thienopyridine | Oral | Prodrug, 2-step CYP-dependent activation (CYP2C19)[15][17] | 2-6 hours[8] | 6-8 hours | ~6 hours (active metabolite) |
| Prasugrel | Thienopyridine | Oral | Prodrug, 1-step hepatic activation[3][13] | ~30 minutes[13] | ~30 minutes[13] | ~7 hours (active metabolite) |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Oral | Active drug, metabolized by CYP3A4 to an active metabolite[3][13] | ~30 minutes | 1-3 hours[13] | 6-13 hours[13] |
| Cangrelor | ATP Analog | Intravenous | Active drug, rapidly deactivated in circulation | <2 minutes | Within minutes | 3-6 minutes |
Pharmacodynamic Data of P2Y12 Inhibitors
| Drug | Mechanism of Inhibition | Platelet Inhibition (vs. Placebo) | Offset of Action |
| Clopidogrel | Irreversible | ~50-60% | 5-7 days[3] |
| Prasugrel | Irreversible | ~70-80% | 7-10 days[3] |
| Ticagrelor | Reversible | >90% | 3-5 days[3] |
| Cangrelor | Reversible | >95% | 1-2 hours |
Experimental Protocols for Evaluating P2Y12 Inhibition
Several laboratory methods are available to assess the degree of platelet inhibition achieved with P2Y12 antagonists.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[18][19]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[19]
Methodology:
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with PPP into the aggregometer and set the 100% aggregation point.
-
Add a specific agonist, such as ADP (typically 5-20 µM), to the PRP cuvette.[20]
-
Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
The maximum platelet aggregation (%) is determined from the aggregation curve.
-
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[10][21]
Principle: The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles, causing them to aggregate.[21] The instrument measures the change in light transmittance as a result of this aggregation. The assay specifically measures ADP-induced aggregation in the presence of prostaglandin E1 (PGE1) to inhibit the P2Y1 pathway and isolate the P2Y12-mediated response.[10]
Methodology:
-
Sample Collection:
-
Collect whole blood in a Greiner 3.2% sodium citrate tube.[22]
-
-
Assay Procedure:
-
The instrument automatically dispenses the blood sample into the assay cartridge containing fibrinogen-coated beads and ADP.[21]
-
The cartridge also contains a reference channel with a thrombin receptor activating peptide (TRAP) to determine baseline platelet function.[10]
-
The instrument incubates the sample and then measures the change in light transmission as platelets aggregate.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling cascade in platelets.
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for Light Transmission Aggregometry.
Experimental Workflow for VerifyNow P2Y12 Assay
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Dual Antiplatelet Therapy with Parenteral P2Y12 Inhibitors: Rationale, Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 7. portlandpress.com [portlandpress.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
A Deep Dive into the Core Mechanisms of Dual Antiplatelet Therapy for Acute Coronary Syndrome: A Technical Guide for Researchers
Introduction: Acute Coronary Syndrome (ACS) represents a spectrum of life-threatening conditions characterized by a sudden reduction in blood flow to the heart. The cornerstone of ACS pathophysiology is the rupture of an atherosclerotic plaque, which triggers a cascade of platelet activation and aggregation, leading to the formation of an occlusive thrombus. Dual Antiplatelet Therapy (DAPT), the synergistic combination of aspirin and a P2Y12 receptor antagonist, remains a critical intervention in the management of ACS.[1] This technical guide provides an in-depth exploration of the basic research underpinning this compound, focusing on the molecular mechanisms, preclinical evaluation models, and key quantitative data relevant to researchers, scientists, and drug development professionals.
Mechanisms of Action of this compound Components
This compound exerts its antithrombotic effects by inhibiting two distinct, yet complementary, pathways of platelet activation. This dual blockade provides a more potent and consistent inhibition of platelet aggregation than either agent alone.
Aspirin: Irreversible COX-1 Inhibition
Aspirin's antiplatelet effect is mediated through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme within platelets.[2] This action blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor.[2][3] Because platelets are anucleated, they cannot synthesize new COX-1, rendering the inhibition permanent for the platelet's entire lifespan (approximately 7-10 days).[2]
P2Y12 Receptor Antagonists
The second component of this compound targets the P2Y12 receptor, a crucial G protein-coupled receptor on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, leading to a cascade of intracellular signaling that ultimately results in the activation of the glycoprotein (GP) IIb/IIIa receptors—the final common pathway for platelet aggregation. P2Y12 inhibitors block this activation.
There are two main classes of oral P2Y12 inhibitors:
-
Thienopyridines (Clopidogrel, Prasugrel): These are prodrugs that require hepatic metabolism to form an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor.[4]
-
Cyclopentyltriazolopyrimidines (Ticagrelor): Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, meaning it does not require metabolic activation.[5]
Key In Vitro Methodologies for this compound Evaluation
Evaluating the efficacy of antiplatelet agents requires robust in vitro assays that can quantify platelet function.
References
- 1. The Effectiveness of Antiplatelet Therapy and the Factors Influencing It in Patients with Acute Coronary Syndrome before and during the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin and the in vitro linear relationship between thromboxane A2-mediated platelet aggregation and platelet production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.unair.ac.id [repository.unair.ac.id]
- 4. A randomized crossover comparative study of aspirin, cilostazol and clopidogrel in normal controls: analysis with quantitative bleeding time and platelet aggregation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Technical Guide to the Long-Term Effects of Dual Antiplatelet Therapy on Vascular Biology
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dual Antiplatelet Therapy (DAPT), the combination of aspirin and a P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events following percutaneous coronary intervention (PCI) and in patients with acute coronary syndrome (ACS). While its efficacy in inhibiting platelet aggregation is well-established, the long-term administration of this compound imparts a complex and multifaceted influence on the underlying vascular biology. This technical guide provides an in-depth examination of these effects, moving beyond hemostasis to explore the chronic impact of this compound on endothelial cells, vascular smooth muscle cells (VSMCs), and the processes of vascular healing and inflammation. We consolidate quantitative data from pivotal clinical trials, detail key experimental protocols for assessing vascular function, and present signaling pathways to offer a comprehensive resource for researchers in cardiovascular medicine and pharmacology.
Core Mechanisms of Dual Antiplatelet Therapy
This compound targets two distinct, yet synergistic, pathways of platelet activation to achieve potent inhibition of thrombus formation.
-
Aspirin (Acetylsalicylic Acid): Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets.[1] This action blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TxA2).[2] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation. By preventing TxA2 synthesis for the entire lifespan of the platelet, aspirin effectively reduces platelet activation and aggregation.[1]
-
P2Y12 Receptor Antagonists: This class of drugs (e.g., clopidogrel, prasugrel, ticagrelor) blocks the P2Y12 receptor on the platelet surface.[3] This receptor's natural ligand is adenosine diphosphate (ADP), which is released from dense platelet granules upon activation and serves as a critical amplifier of the aggregation response.[4] By blocking the P2Y12 receptor, these agents prevent ADP-mediated signaling, which in turn inhibits the conformational change and activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5]
The combined inhibition of TxA2- and ADP-mediated pathways provides a comprehensive blockade of platelet function, which is fundamental to this compound's clinical efficacy.
Long-Term Effects on Endothelial Biology
Prolonged this compound administration has significant, and at times conflicting, effects on the vascular endothelium, particularly concerning endothelial function, nitric oxide signaling, and re-endothelialization post-injury.
Endothelial Function and Nitric Oxide (NO) Bioavailability
Healthy endothelium maintains vascular homeostasis, largely through the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO is a potent vasodilator and inhibitor of platelet adhesion and VSMC proliferation. Endothelial dysfunction, characterized by reduced NO bioavailability, is a key factor in atherosclerosis and is associated with high residual platelet reactivity even in patients on this compound.[6][7]
The long-term effects of this compound on the eNOS/NO pathway are complex:
-
P2Y12 Inhibition: Preclinical studies suggest that P2Y12 receptor inhibition may improve endothelial function. P2Y12 blockade can enhance the phosphorylation and activation of eNOS, possibly through the Akt signaling pathway, thereby increasing NO production.[8] This creates a potentially beneficial feedback loop where this compound not only inhibits platelets directly but may also enhance the endothelium's natural anti-thrombotic properties.
-
Aspirin: The effect of aspirin is less clear. While it can have anti-inflammatory effects beneficial to the endothelium, some studies have shown that both aspirin and clopidogrel can impair NO biosynthesis by platelets under certain conditions, suggesting a complex interplay between systemic and cell-specific effects.[9][10]
Re-endothelialization After Stent Implantation
Following PCI with stenting, rapid re-establishment of a functional endothelial layer over the stent struts is critical for preventing late stent thrombosis. First-generation drug-eluting stents (DES) were associated with delayed arterial healing and poor re-endothelialization.[11] While newer generation DES have improved safety profiles, the role of long-term this compound in this healing process is an area of active investigation. Prolonged inhibition of platelet-derived signals (such as those from ADP) could theoretically modulate the mobilization and function of endothelial progenitor cells (EPCs), which are crucial for vascular repair. However, the precise net effect of long-term this compound on the speed and quality of re-endothelialization remains to be fully elucidated.
Long-Term Effects on Vascular Smooth Muscle Cells (VSMCs)
The proliferation and migration of VSMCs from the tunica media to the intima is the primary driver of neointimal hyperplasia, the main cause of in-stent restenosis (ISR).[10][12] this compound can influence this process through mechanisms independent of its anti-platelet effects.
-
Aspirin: Studies have shown that aspirin can directly inhibit VSMC proliferation. One key mechanism involves the activation of AMP-activated protein kinase (AMPK).[13] Activated AMPK can upregulate cell cycle inhibitors like p53 and p21, thereby inducing cell cycle arrest and preventing VSMC proliferation. This suggests a direct anti-restenotic effect of long-term aspirin therapy on the vessel wall.[13][14]
Clinical Data on Long-Term this compound
The central clinical question regarding long-term this compound is balancing the reduction in ischemic events against the increased risk of bleeding. Several landmark trials have provided quantitative data to guide this decision-making process.
The this compound Trial
The Dual Antiplatelet Therapy (this compound) Study investigated the effects of continuing this compound for 30 months versus 12 months in patients who had undergone PCI with a DES. The results highlighted the fundamental trade-off of extended therapy.[15][16]
Table 1: Key Outcomes of the this compound Study (12 to 30 Months) | Endpoint | 30-Month this compound (Thienopyridine + Aspirin) | 12-Month this compound (Placebo + Aspirin) | Hazard Ratio (95% CI) | P-Value | | :--- | :---: | :---: | :---: | :---: | | Co-Primary Efficacy Endpoints | | Stent Thrombosis (Definite/Probable) | 0.4% | 1.4% | 0.29 (0.17 - 0.48) | <0.001 | | MACCE (Death, MI, or Stroke) | 4.3% | 5.9% | 0.71 (0.59 - 0.85) | <0.001 | | Secondary Efficacy Endpoints | | Myocardial Infarction (MI) | 2.1% | 4.1% | 0.47 (0.47 - 0.65) | <0.001 | | Primary Safety Endpoint | | Moderate or Severe Bleeding (GUSTO) | 2.5% | 1.6% | 1.61 (1.21 - 2.16) | <0.001 | | Other Key Outcomes | | All-Cause Mortality | 2.0% | 1.5% | 1.36 (1.00 - 1.85) | 0.05 |
Data sourced from the this compound Study Investigators.[15][16]
The PEGASUS-TIMI 54 Trial
This trial evaluated the efficacy and safety of adding ticagrelor to low-dose aspirin in stable patients with a prior myocardial infarction (1 to 3 years earlier). It demonstrated a benefit for extended this compound in a secondary prevention setting, beyond the immediate post-PCI period.[17][18][19]
Table 2: Key Outcomes of the PEGASUS-TIMI 54 Trial (Ticagrelor 60 mg) | Endpoint (at 3 years) | Ticagrelor 60 mg + Aspirin | Placebo + Aspirin | Hazard Ratio (95% CI) | P-Value | | :--- | :---: | :---: | :---: | :---: | | Primary Efficacy Endpoint | | CV Death, MI, or Stroke | 7.9% | 9.6% | 0.80 (0.70 - 0.91) | 0.001 | | Primary Safety Endpoint | | TIMI Major Bleeding | 2.5% | 1.1% | 2.36 (1.65 - 3.39) | <0.001 | | Other Key Outcomes | | Fatal or Intracranial Bleeding | - | - | 1.17 (0.68 - 2.01) | 0.58 |
Data sourced from the PEGASUS-TIMI 54 Investigators.[18][19][20] The hazard for major bleeding with ticagrelor was noted to be highest in the first year of treatment and trended downward over time.[17][20]
Key Experimental Protocols
Investigating the long-term vascular effects of this compound requires a range of in vitro, ex vivo, and in vivo experimental models.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial health.[9][21][22]
Methodology:
-
Patient Preparation: The subject must fast for at least 8-12 hours and abstain from caffeine, smoking, and vasoactive medications.[23] The procedure should be conducted in a quiet, temperature-controlled room after a 20-minute rest period.
-
Baseline Imaging: A high-frequency linear array ultrasound transducer (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.
-
Data Acquisition: Baseline artery diameter and blood flow velocity (using Doppler) are recorded for at least 30 seconds.
-
Vascular Occlusion: A blood pressure cuff, placed on the forearm distal to the ultrasound probe, is inflated to a supra-systolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for exactly 5 minutes.[9]
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a period of reactive hyperemia. The artery diameter and flow velocity are continuously recorded for at least 2 minutes post-deflation.
-
Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement.
Assessment of Platelet Reactivity: VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay used to measure the degree of P2Y12 receptor inhibition.[11][24]
Methodology:
-
Sample Collection: A whole blood sample is collected in a specific 2 mL Greiner Bio-One partial-fill tube containing 3.2% sodium citrate.[25] It is critical to use the correct tube and ensure it is filled to the indicated mark. A discard tube should be drawn first.
-
Sample Handling: The sample tube should be kept at room temperature and inverted 5 times to ensure mixing. The assay must be run within 4 hours of sample collection.[25]
-
Assay Principle: The disposable assay cartridge contains fibrinogen-coated beads and ADP as a platelet agonist. The instrument mixes the whole blood sample with these reagents and measures the change in light transmission as platelets aggregate.[26]
-
Data Output: The instrument provides a result in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity and less inhibition by the P2Y12 antagonist.
Preclinical Model of In-Stent Restenosis
Animal models are essential for studying the cellular and molecular mechanisms of neointimal hyperplasia and the effect of long-term pharmacotherapy. The rabbit iliac artery stenting model is a widely used and well-validated model.[1]
Conclusion and Future Directions
The long-term administration of this compound extends its influence far beyond the circulating platelet. Chronic inhibition of COX-1 and P2Y12 signaling pathways directly modulates the behavior of endothelial and vascular smooth muscle cells, impacting vascular tone, inflammation, proliferation, and arterial healing. Clinical data from landmark trials provide a clear quantitative framework for the trade-off between ischemic risk reduction and increased bleeding, but the optimal duration of this compound remains a subject of intense research, likely requiring a personalized approach based on individual patient risk factors.
Future research should focus on several key areas:
-
Personalized Therapy: Integrating genetic data, platelet function testing, and clinical risk scores to tailor the duration and intensity of this compound for individual patients.
-
Novel Vascular-Protective Agents: Developing P2Y12 inhibitors or other antiplatelet agents with more favorable effects on endothelial healing and less impact on systemic bleeding.
-
Endothelial Progenitor Cells: Elucidating the precise long-term effects of different this compound regimens on EPC mobilization, homing, and differentiation, which could be critical for optimizing vascular repair after injury.
-
Inflammation Resolution: Investigating how long-term this compound modulates the chronic inflammatory state within the vessel wall, a key driver of neoatherosclerosis and late stent failure.
A deeper understanding of these complex vascular interactions will be paramount for refining antiplatelet strategies to not only prevent thrombosis but also to promote long-term vascular health.
References
- 1. Development of a Rabbit Model for a Preclinical Comparison of Coronary Stent Types In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Optimal duration of dual antiplatelet therapy after drug eluting stent implantation: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting P2Y12 receptor relieves LPS‐induced inflammation and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mouse Model of In-Stent Restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 12. Aspirin-induced AMP-activated protein kinase activation regulates the proliferation of vascular smooth muscle cells from spontaneously hypertensive rats [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Twelve or 30 Months of Dual Antiplatelet Therapy After Drug-eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jacc.org [jacc.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety with ticagrelor in patients with prior myocardial infarction in the approved European label: insights from PEGASUS-TIMI 54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Ticagrelor Over Time in Patients With Prior MI in PEGASUS-TIMI 54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 21. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 22. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [app.jove.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
Dual Antiplatelet Therapy in Peripheral Artery Disease: A Technical Guide to Pathophysiology and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peripheral Artery Disease (PAD) is a manifestation of systemic atherosclerosis characterized by stenosis or occlusion of the arteries in the limbs, leading to a significantly elevated risk of major adverse cardiovascular events (MACE) and major adverse limb events (MALE). Platelet activation and aggregation are central to the pathophysiology of atherothrombosis in PAD. Dual antiplatelet therapy (DAPT), typically a combination of aspirin and a P2Y12 receptor inhibitor, represents a cornerstone in the management of these patients, particularly after revascularization procedures. This guide provides an in-depth technical overview of the pathophysiology of PAD with a focus on the molecular mechanisms of platelet activation, the therapeutic rationale for this compound, a summary of key clinical trial data, detailed experimental protocols for assessing platelet function, and a look into preclinical models used in drug development.
Pathophysiology of Peripheral Artery Disease: The Central Role of Platelets
Peripheral artery disease is fundamentally a disease of atherosclerosis, a chronic inflammatory process leading to the formation of lipid-rich plaques within the arterial wall.[1] The pathophysiology in the peripheral arteries mirrors that of coronary and cerebral circulation.[2] Endothelial dysfunction, triggered by risk factors such as smoking, diabetes, and hyperlipidemia, initiates the atherosclerotic cascade. This dysfunction allows for the subendothelial accumulation of low-density lipoproteins (LDL), which become oxidized and trigger an inflammatory response.
The subsequent recruitment of monocytes, which differentiate into macrophages and engulf oxidized LDL to become foam cells, leads to the formation of a fatty streak. Over time, this progresses to a complex atherosclerotic plaque with a fibrous cap overlying a necrotic core.
Platelets play a pivotal role in the acute thrombotic complications of PAD.[3] Plaque rupture or erosion exposes the subendothelial matrix, including collagen and von Willebrand factor (vWF), which are potent platelet activators.[1] This exposure initiates a cascade of events:
-
Platelet Adhesion: Platelets adhere to the exposed subendothelial matrix.
-
Platelet Activation: Adhesion triggers a conformational change in platelets, leading to the release of various agonists, including adenosine diphosphate (ADP) and thromboxane A2 (TXA2).
-
Platelet Aggregation: These agonists recruit additional platelets, leading to the formation of a platelet-rich thrombus that can partially or completely occlude the artery, resulting in acute limb ischemia or other thrombotic events.[1]
Signaling Pathways in Platelet Activation: The Targets of this compound
The aggregation of platelets is a complex process orchestrated by multiple signaling pathways that converge to activate the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation. This compound targets two key pathways in this process: the Thromboxane A2 pathway and the ADP-P2Y12 pathway.
Thromboxane A2 Pathway and Aspirin's Mechanism of Action
Upon platelet activation, arachidonic acid is liberated from the platelet membrane and metabolized by the cyclooxygenase-1 (COX-1) enzyme to prostaglandin H2 (PGH2). PGH2 is then converted by thromboxane synthase to Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane-prostanoid (TP) receptor on other platelets, leading to further activation and aggregation.
Aspirin exerts its antiplatelet effect by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme, thereby blocking the synthesis of TXA2 for the entire lifespan of the platelet.[4]
ADP-P2Y12 Pathway and Clopidogrel's Mechanism of Action
Adenosine diphosphate (ADP) is stored in dense granules within platelets and is released upon platelet activation. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to Gi, is the primary target for thienopyridine drugs like clopidogrel. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptors, promoting platelet aggregation.
Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to and inhibits the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation.[4]
Clinical Evidence for this compound in Peripheral Artery Disease
The use of this compound in PAD has been evaluated in several large clinical trials, particularly in the context of patients with symptomatic disease and those undergoing revascularization. The following tables summarize the quantitative data from key trials.
Table 1: Key Clinical Trial Outcomes for this compound and Other Antithrombotic Regimens in PAD
| Trial | Patient Population | Treatment Arms | Primary Efficacy Outcome (MACE/MALE) | Hazard Ratio (95% CI) | Primary Safety Outcome (Major Bleeding) | Hazard Ratio (95% CI) |
| CHARISMA (PAD Subgroup) | Symptomatic PAD, prior MI, or ischemic stroke | Clopidogrel + Aspirin vs. Aspirin | CV death, MI, or stroke | 0.83 (0.72 - 0.96) | Severe Bleeding | 1.12 (0.81 - 1.53) |
| VOYAGER PAD | Symptomatic PAD post-lower extremity revascularization | Rivaroxaban (2.5mg BID) + Aspirin vs. Aspirin | Acute limb ischemia, major amputation, MI, ischemic stroke, or CV death | 0.85 (0.76 - 0.96) | TIMI Major Bleeding | 1.43 (0.97 - 2.10) |
| COMPASS (PAD Cohort) | Stable atherosclerotic vascular disease (CAD or PAD) | Rivaroxaban (2.5mg BID) + Aspirin vs. Aspirin | MACE (CV death, stroke, MI) | 0.72 (0.63 - 0.83) | Modified ISTH Major Bleeding | 1.70 (1.40 - 2.05) |
MACE: Major Adverse Cardiovascular Events; MALE: Major Adverse Limb Events; CV: Cardiovascular; MI: Myocardial Infarction; CI: Confidence Interval; TIMI: Thrombolysis in Myocardial Infarction; ISTH: International Society on Thrombosis and Haemostasis.
Experimental Protocols
A variety of experimental protocols are employed to investigate the pathophysiology of PAD and the effects of antiplatelet therapies. These range from in vitro platelet function assays to in vivo animal models of thrombosis.
Clinical Trial Methodologies
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is the Best Experimental Model for Developing Novel Therapeutics in Peripheral Artery Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
Dual Antiplatelet Therapy in Non-Coronary Interventions: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Dual antiplatelet therapy (DAPT), a cornerstone in the management of coronary artery disease, is increasingly being investigated for its role in a variety of non-coronary interventions. This guide provides a detailed technical overview of the core evidence supporting the use of this compound in cerebrovascular events, transcatheter aortic valve replacement (TAVR), and endovascular aneurysm repair (EVAR). It is designed to be a resource for researchers, scientists, and drug development professionals, offering a comprehensive summary of key clinical trial data, detailed experimental protocols, and an exploration of the underlying pharmacological mechanisms.
This compound for Secondary Prevention of Cerebrovascular Events
The use of this compound, typically a combination of aspirin and a P2Y12 inhibitor, has been extensively studied for the secondary prevention of stroke in patients who have experienced a transient ischemic attack (TIA) or minor ischemic stroke. The rationale is to mitigate the high early risk of recurrent, and often more severe, cerebrovascular events.
Key Clinical Trials: A Comparative Analysis
Three landmark trials have shaped the current understanding of this compound in this setting: CHANCE, POINT, and THALES. The quantitative outcomes of these trials are summarized below.
| Trial | Treatment Arms | Primary Efficacy Endpoint | Number of Patients | Results (this compound vs. Aspirin Alone) | Primary Safety Endpoint (Major Hemorrhage) |
| CHANCE [1][2] | Clopidogrel-Aspirin vs. Aspirin alone | New stroke at 90 days | 5,170 | 8.2% vs. 11.7% (HR: 0.68; 95% CI: 0.57-0.81; P<0.001)[1] | 0.3% vs. 0.3% (P=0.73)[3] |
| POINT [4][5] | Clopidogrel-Aspirin vs. Aspirin alone | Composite of ischemic stroke, MI, or ischemic vascular death at 90 days | 4,881 | 5.0% vs. 6.5% (HR: 0.77; 95% CI: 0.63-0.94; P=0.01) | 0.9% vs. 0.4% (HR: 2.22; 95% CI: 1.14-4.34; P=0.02)[4] |
| THALES [6][7] | Ticagrelor-Aspirin vs. Aspirin alone | Composite of stroke or death at 30 days | 11,016 | 5.5% vs. 6.6% (HR: 0.83; 95% CI: 0.71-0.96; P=0.02)[6] | 0.5% vs. 0.1% (HR: 3.99; 95% CI: 1.74-9.14; P<0.001)[8] |
HR: Hazard Ratio; CI: Confidence Interval; MI: Myocardial Infarction
Experimental Protocols
-
Patient Population: Patients aged ≥40 years with an acute minor ischemic stroke (NIHSS score ≤3) or high-risk TIA (ABCD² score ≥4) within 24 hours of symptom onset.[9][10]
-
This compound Regimen: Clopidogrel 300 mg loading dose, then 75 mg/day for 90 days, plus aspirin 75 mg/day for the first 21 days.[1]
-
Control Regimen: Placebo plus aspirin 75 mg/day for 90 days.[1]
-
Primary Efficacy Endpoint: Any stroke (ischemic or hemorrhagic) at 90 days.[1]
-
Primary Safety Endpoint: Moderate or severe hemorrhage.[3]
-
Patient Population: Patients aged ≥18 years with a minor ischemic stroke (NIHSS score ≤3) or high-risk TIA (ABCD² score ≥4) within 12 hours of symptom onset.[4][11]
-
This compound Regimen: Clopidogrel 600 mg loading dose, then 75 mg/day for 90 days, plus aspirin 50-325 mg/day.[4]
-
Control Regimen: Placebo plus aspirin 50-325 mg/day for 90 days.
-
Primary Efficacy Endpoint: Composite of ischemic stroke, myocardial infarction, or ischemic vascular death at 90 days.[11]
-
Primary Safety Endpoint: Major hemorrhage (symptomatic intracranial hemorrhage, intraocular bleeding causing vision loss, transfusion of ≥2 units of red cells, hospitalization for bleeding, or death due to hemorrhage).[4][11]
-
Patient Population: Patients aged ≥40 years with a mild-to-moderate acute non-cardioembolic ischemic stroke (NIHSS score ≤5) or high-risk TIA (ABCD² score ≥6 or symptomatic intracranial or extracranial arterial stenosis) within 24 hours of symptom onset.[8]
-
This compound Regimen: Ticagrelor 180 mg loading dose, then 90 mg twice daily for 30 days, plus aspirin 300-325 mg on day 1, then 75-100 mg daily.[6]
-
Control Regimen: Placebo plus aspirin 75-100 mg daily for 30 days.[6]
-
Primary Efficacy Endpoint: Composite of stroke or death within 30 days.[6]
-
Primary Safety Endpoint: Severe bleeding.[8]
Experimental Workflow
This compound in Transcatheter Aortic Valve Replacement (TAVR)
The optimal antithrombotic regimen following TAVR is a subject of ongoing research. While this compound has been empirically used to prevent thromboembolic complications, its benefit over single antiplatelet therapy (SAPT) is being challenged due to the increased bleeding risk in this often elderly and frail patient population.
Key Clinical Trials: A Comparative Analysis
The POPular TAVI and ARTE trials are pivotal in comparing this compound with SAPT after TAVR.
| Trial | Treatment Arms | Primary Endpoint | Number of Patients | Results (SAPT vs. This compound) | Secondary Thromboembolic Endpoint |
| POPular TAVI (Cohort A) [12][13][14] | Aspirin alone vs. Aspirin + Clopidogrel | All bleeding at 1 year | 665 | 15.1% vs. 26.6% (RR for SAPT: 0.57; 95% CI: 0.42-0.77)[13] | Composite of cardiovascular death, stroke, or MI: 9.7% vs. 9.9%[14] |
| ARTE [6][15][16][17] | Aspirin alone vs. Aspirin + Clopidogrel | Composite of death, MI, stroke/TIA, or major/life-threatening bleeding at 3 months | 222 | 7.2% vs. 15.3% (P=0.065)[6][16] | Stroke/TIA: 0.9% vs. 2.7% (P=0.31)[6][16] |
RR: Risk Ratio; CI: Confidence Interval; MI: Myocardial Infarction; TIA: Transient Ischemic Attack
Experimental Protocols
-
Patient Population: Patients undergoing TAVR without an indication for oral anticoagulation. Patients with a drug-eluting stent within 3 months or a bare-metal stent within 1 month were excluded.[12][18]
-
SAPT Regimen: Aspirin alone.
-
This compound Regimen: Aspirin plus clopidogrel for 3 months.
-
Primary Endpoints: All bleeding and non-procedural bleeding at 1 year.
-
Secondary Endpoint: Composite of cardiovascular death, ischemic stroke, or myocardial infarction.
-
Patient Population: Patients undergoing TAVR with a balloon-expandable valve. Exclusion criteria included the need for chronic anticoagulation, major bleeding within 3 months, prior intracranial bleeding, and drug-eluting stent implantation within the year prior.[9][19]
-
SAPT Regimen: Aspirin (80-100 mg/day).[6]
-
This compound Regimen: Aspirin (80-100 mg/day) plus clopidogrel (75 mg/day) for 3 months.[6][15]
-
Primary Endpoint: Composite of death, myocardial infarction, stroke or TIA, or major or life-threatening bleeding at 3 months.[6][15]
Experimental Workflow
This compound in Endovascular Aneurysm Repair (EVAR)
The role of this compound after EVAR is less defined, with current practices often based on institutional protocols and extrapolation from other cardiovascular interventions. The primary goal of antiplatelet therapy in this context is to prevent graft thrombosis and other thromboembolic events.
Key Observational Study
A large-scale, nationwide cohort study provides valuable insights into the use of this compound versus SAPT after standard EVAR in patients without established atherosclerotic cardiovascular disease.
| Study | Treatment Arms | Primary Cardiovascular Efficacy Endpoint | Number of Patients | Results (this compound vs. SAPT) | Primary Safety Endpoint (Major or Clinically Relevant Nonmajor Bleeding) |
| Korean Nationwide Cohort Study [20][21] | This compound vs. SAPT | Major adverse cardiac and cerebrovascular events (all-cause death, MI, or ischemic stroke) | 8,325 | No significant difference (HR: 1.07; 95% CI: 0.93–1.22)[20][21] | Higher risk with this compound (HR: 1.20; 95% CI: 1.02–1.41)[20][21] |
HR: Hazard Ratio; CI: Confidence Interval; MI: Myocardial Infarction
Study Protocol
-
Patient Population: All patients who underwent standard EVAR for an abdominal aortic aneurysm between January 2003 and September 2023, excluding those with atherosclerotic cardiovascular disease or not on antiplatelet therapy.[20][21]
-
SAPT Group: 4,162 patients (80.6% aspirin, 19.4% clopidogrel).[21]
-
This compound Group: 4,163 patients (aspirin plus clopidogrel).[21]
-
Primary Cardiovascular Efficacy Endpoint: Major adverse cardiac and cerebrovascular events (all-cause death, myocardial infarction, or ischemic stroke).[20][21]
-
EVAR-Specific Efficacy Endpoint: Abdominal aortic aneurysm reintervention or surgery.
-
Safety Endpoint: Major or clinically relevant nonmajor bleeding.[20][21]
Signaling Pathways and Mechanisms of Action
Dual antiplatelet therapy targets two key pathways in platelet activation and aggregation: the cyclooxygenase-1 (COX-1) pathway, inhibited by aspirin, and the P2Y12 receptor pathway, blocked by drugs such as clopidogrel, prasugrel, and ticagrelor.
Platelet Activation and Aggregation Cascade
Mechanism of Action of this compound Components
Aspirin works by irreversibly inhibiting the COX-1 enzyme, which is responsible for the synthesis of thromboxane A2, a potent platelet activator.[22] P2Y12 inhibitors, on the other hand, block the P2Y12 receptor on the platelet surface, preventing ADP from binding and initiating a signaling cascade that leads to platelet activation.[23] Clopidogrel and prasugrel are prodrugs that require metabolic activation, while ticagrelor is a direct-acting, reversible inhibitor.
Conclusion
The evidence for this compound in non-coronary interventions is nuanced and context-dependent. In patients with recent minor ischemic stroke or TIA, short-term this compound has shown a clear benefit in reducing the risk of recurrent stroke. Conversely, in the post-TAVR setting, the trend is moving towards SAPT due to a significant reduction in bleeding complications without a clear increase in thromboembolic events. For EVAR, current large-scale observational data suggest that this compound may increase bleeding risk without providing additional cardiovascular or procedural benefits in patients without established atherosclerotic disease.
This guide highlights the importance of a tailored approach to antiplatelet therapy in non-coronary interventions, balancing the risk of thrombosis against the risk of bleeding in specific patient populations. Further randomized controlled trials are needed, particularly in the EVAR space, to establish definitive evidence-based guidelines. The detailed protocols and data presented herein provide a foundation for future research and development in this evolving field.
References
- 1. Clopidogrel with aspirin in acute minor stroke or transient ischemic attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Platelet-Oriented Inhibition in New TIA and Minor Ischemic Stroke - American College of Cardiology [acc.org]
- 6. hcplive.com [hcplive.com]
- 7. Acute Stroke or Transient Ischemic Attack Treated With Ticagrelor and ASA for Prevention of Stroke and Death - American College of Cardiology [acc.org]
- 8. Short-Term Dual Antiplatelet Therapy After Ischemic Stroke - American College of Cardiology [acc.org]
- 9. rxfiles.ca [rxfiles.ca]
- 10. Dual antiplatelet therapy in stroke and ICAS: Subgroup analysis of CHANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disability after minor stroke and TIA in the POINT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antithrombotic Therapy After TAVI: Insights Provided by the POPULAR-TAVI Trial - American College of Cardiology [acc.org]
- 13. scai.org [scai.org]
- 14. cardiovascularnews.com [cardiovascularnews.com]
- 15. jacc.org [jacc.org]
- 16. jacc.org [jacc.org]
- 17. accpcardsprnjournalclub.pbworks.com [accpcardsprnjournalclub.pbworks.com]
- 18. Antithrombotic Therapy After Transcatheter Aortic Valve Implantation in Patients With a Long-Term Indication for Oral Anticoagulation - American College of Cardiology [acc.org]
- 19. Aspirin Versus Aspirin + ClopidogRel Following Transcatheter Aortic Valve Implantation: the ARTE Trial | Clinical Research Trial Listing [centerwatch.com]
- 20. citedrive.com [citedrive.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Aspirin - Wikipedia [en.wikipedia.org]
- 23. Clopidogrel with aspirin in High-risk patients with Acute Non-disabling Cerebrovascular Events II (CHANCE-2): rationale and design of a multicentre randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to DAPT's Impact on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide inhibitor of γ-secretase. By blocking this key intramembrane protease, this compound effectively inhibits Notch signaling, a highly conserved pathway crucial for a multitude of cellular processes. In the vascular endothelium, the inhibition of Notch signaling by this compound unleashes a cascade of complex and often contradictory effects, profoundly influencing angiogenesis, cellular survival, and inflammatory responses. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on endothelial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding these mechanisms is paramount for the strategic development of therapeutic agents targeting γ-secretase and Notch signaling in a range of pathologies from cancer to cardiovascular disease.
This compound's Core Mechanism: Inhibition of Notch Signaling
This compound's primary molecular target is the γ-secretase complex, a multi-subunit protease responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4). Following ligand binding (e.g., Delta-like ligands - Dll1, Dll4; Jagged ligands - Jag1, Jag2) on an adjacent cell, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML), leading to the expression of target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. This compound prevents this final cleavage step, thereby abrogating the entire downstream signaling cascade.
The Dichotomous Role of this compound in Angiogenesis
The influence of this compound on angiogenesis, the formation of new blood vessels from pre-existing ones, is a well-studied yet complex area. The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic signals, with the interplay between Vascular Endothelial Growth Factor (VEGF) and Notch signaling being of particular importance.
Crosstalk between Notch and VEGF Signaling
VEGF, particularly VEGF-A, is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells, initiating a signaling cascade that promotes proliferation, migration, and tube formation. Notch signaling acts as a crucial regulator of this process. In the context of sprouting angiogenesis, endothelial cells at the leading edge of a new vessel sprout, known as "tip cells," are characterized by high levels of VEGFR-2 and are highly responsive to VEGF. These tip cells express high levels of the Notch ligand Dll4, which activates Notch signaling in the adjacent "stalk cells." Activated Notch signaling in stalk cells downregulates VEGFR-2 expression, suppressing the tip cell phenotype and promoting a proliferative, stalk-like behavior. This process of lateral inhibition is essential for the formation of a well-organized and functional vascular network.
By inhibiting Notch signaling, this compound disrupts this delicate balance. This leads to a widespread upregulation of the tip cell phenotype, resulting in a hyper-sprouting, disorganized, and often non-functional vascular network.[1][2]
Quantitative Effects of this compound on Angiogenic Markers
Studies have quantified the impact of this compound on key molecules involved in angiogenesis. Treatment of endothelial cells with this compound has been shown to significantly alter the expression of VEGF receptors and endothelial nitric oxide synthase (eNOS).[3][4]
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| VEGFR-1 mRNA | H5V | 100 µM | 48 hours | Downregulated to 32.2% of control | [3] |
| VEGFR-1 Protein | H5V | 100 µM | 48 hours | Decreased expression | [3] |
| VEGFR-2 mRNA | H5V | 100 µM | 48 hours | Increased by 2.13-fold vs. control | [3] |
| VEGFR-2 Protein | H5V | 100 µM | 48 hours | Increased expression | [3] |
| VEGFR-3 mRNA | H5V | 100 µM | 48 hours | No significant effect | [3] |
| VEGFR-3 Protein | H5V | 100 µM | 48 hours | No significant effect | [3] |
| eNOS mRNA | H5V | 100 µM | 48 hours | Increased by 2.13-fold vs. control | [3] |
| eNOS Protein | H5V | 100 µM | 48 hours | Increased expression | [3] |
| Tumor Vascular Density (CD31+ cells/mm²) | CT26 tumor in Balb/C mice | 10 mg/kg/day | 14 days | Reduced to 280.6 ± 81 (vs. 386 ± 59.9 in control) | [1] |
| Serum Nitric Oxide | CT26 tumor-bearing mice | 10 mg/kg/day | 14 days | Significantly increased | [4] |
| Serum sVEGFR-1 | CT26 tumor-bearing mice | 10 mg/kg/day | 14 days | Significantly reduced | [4] |
Table 1: Quantitative Effects of this compound on Angiogenic Markers
This compound's Influence on Endothelial Cell Fate: Proliferation and Apoptosis
Endothelial Cell Proliferation
The effect of this compound on endothelial cell proliferation is not straightforward and often depends on the cellular context and the presence of other signaling molecules like VEGF. While Notch signaling is generally considered to be inhibitory to endothelial cell proliferation, its blockade by this compound does not universally lead to increased proliferation. In some instances, this compound alone has little effect on endothelial cell proliferation. However, when combined with VEGF, this compound can enhance endothelial cell proliferation, likely due to the upregulation of VEGFR-2, making the cells more sensitive to the pro-proliferative effects of VEGF.
Endothelial Cell Apoptosis
The role of Notch signaling in endothelial cell survival and apoptosis is complex and appears to be receptor-specific. While some studies suggest that loss of Notch signaling can induce apoptosis, direct quantitative evidence for this compound-induced apoptosis in endothelial cells is limited. In other cell types, such as glioblastoma cells, pretreatment with this compound has been shown to sensitize cells to apoptosis induced by other agents, significantly increasing caspase-3 activity.[5] For instance, in U251 and U87 glioblastoma cells, co-treatment with this compound (2 µM) and t-AUCB (200 µM) for 72 hours resulted in a significant increase in the apoptotic cell population (21.9% ± 3.6% and 20.8% ± 2.1%, respectively) compared to treatment with either agent alone.[5] Further research is required to specifically quantify the apoptotic effects of this compound on various types of endothelial cells.
This compound and the Endothelial Inflammatory Response
Emerging evidence indicates a critical role for Notch signaling in regulating endothelial inflammation. Pro-inflammatory cytokines can induce the expression of Notch pathway components, and in turn, activated Notch signaling can amplify the inflammatory response by upregulating the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. These adhesion molecules are crucial for the recruitment of leukocytes to sites of inflammation.
By inhibiting Notch signaling, this compound is hypothesized to possess anti-inflammatory properties by downregulating the expression of these key adhesion molecules. This could have significant therapeutic implications for inflammatory vascular diseases like atherosclerosis. However, specific quantitative data on the direct effect of this compound on the expression of these inflammatory markers in endothelial cells is an active area of investigation.
Experimental Protocols
Endothelial Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. HUVECs should be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and passaged upon reaching 80-90% confluency. For experiments, cells between passages 3 and 6 are recommended to ensure consistency and avoid senescence.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound or vehicle control (DMSO), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-VEGFR-2, anti-eNOS, anti-ICAM-1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate in the presence of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging: Visualize tube formation using a light microscope and capture images.
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.[6]
Apoptosis (Caspase-3 Activity) Assay
-
Cell Treatment: Treat endothelial cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for a caspase-3 colorimetric assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the level of caspase-3 activity.[5]
Inflammation (ELISA for Adhesion Molecules)
-
Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and treat with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using specific antibodies for the adhesion molecule of interest (e.g., VCAM-1, ICAM-1) according to the manufacturer's instructions.
-
Quantification: Measure the absorbance and determine the concentration of the adhesion molecule based on a standard curve.
Conclusion and Future Directions
This compound, through its potent inhibition of γ-secretase and the Notch signaling pathway, exerts a profound and complex influence on endothelial function. Its ability to modulate angiogenesis, cell survival, and inflammation highlights its potential as a therapeutic agent in a variety of disease contexts. However, the dichotomous nature of its effects, particularly in angiogenesis, underscores the need for a nuanced understanding of its mechanism of action. The pro-angiogenic sprouting effect, coupled with the formation of dysfunctional vasculature, presents both opportunities and challenges for its therapeutic application.
Future research should focus on elucidating the context-dependent effects of this compound on endothelial cells from different vascular beds and in various pathological conditions. A deeper understanding of the crosstalk between Notch and other signaling pathways will be crucial for the development of more targeted and effective therapies. Furthermore, the development of strategies to harness the beneficial effects of Notch inhibition while mitigating the detrimental ones will be a key area of investigation for drug development professionals. This in-depth technical guide serves as a foundational resource for researchers and scientists working to unravel the complexities of this compound and its impact on the vascular endothelium.
References
- 1. Effect of this compound, a gamma secretase inhibitor, on tumor angiogenesis in control mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-secretase inhibitor up-regulates vascular endothelial growth factor receptor-2 and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase inhibitor this compound sensitizes t-AUCB-induced apoptosis of human glioblastoma cells in vitro via blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Inhibitor, this compound Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Dual Antiplatelet Therapy (DAPT) Response and Metabolism: An In-depth Technical Guide
Introduction
Dual antiplatelet therapy (DAPT), typically a combination of aspirin and a P2Y12 receptor inhibitor, is the cornerstone of treatment for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). However, a significant variability in patient response to this compound exists, leading to a risk of thrombotic events in under-responders and bleeding complications in over-responders. A substantial portion of this variability is attributed to genetic factors influencing the pharmacokinetics and pharmacodynamics of P2Y12 inhibitors, particularly clopidogrel. This guide provides a detailed overview of the key genetic determinants of this compound response, methodologies for their assessment, and their clinical implications.
Core Genetic Determinants
The metabolism and response to this compound, especially clopidogrel, are influenced by a range of genetic polymorphisms. The most extensively studied genes include those involved in drug metabolism (CYP2C19), transport (ABCB1), and platelet function.
Cytochrome P450 2C19 (CYP2C19)
Clopidogrel is a prodrug that requires a two-step oxidative process by hepatic cytochrome P450 enzymes to be converted into its active metabolite, which irreversibly inhibits the P2Y12 receptor. CYP2C19 plays a crucial role in both of these steps. Genetic variants in the CYP2C19 gene can significantly alter its enzymatic activity, leading to different metabolic phenotypes.
-
Loss-of-function (LoF) alleles: Alleles such as CYP2C192 and CYP2C193 result in a non-functional or severely reduced-function enzyme. Individuals carrying one or more of these alleles are classified as intermediate or poor metabolizers, respectively. This leads to decreased formation of the active metabolite, higher on-treatment platelet reactivity, and an increased risk of major adverse cardiovascular events (MACE), including stent thrombosis.
-
Gain-of-function (GoF) allele: The CYP2C19*17 allele is associated with increased enzyme activity, leading to enhanced clopidogrel metabolism. Carriers of this allele are classified as ultra-rapid metabolizers and may have a lower risk of thrombotic events but a potentially increased risk of bleeding.
ATP-binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes for the P-glycoprotein 1 (P-gp1) efflux transporter, which is involved in the absorption of clopidogrel from the intestine. The C3435T polymorphism in ABCB1 has been associated with variable clopidogrel response, although its clinical impact remains a subject of debate. Some studies suggest that the T allele is associated with lower plasma concentrations of clopidogrel and an increased risk of thrombotic events.
Paraoxonase-1 (PON1)
The paraoxonase-1 (PON1) enzyme is believed to be involved in the conversion of the inactive 2-oxo-clopidogrel metabolite to the active metabolite. The Q192R polymorphism in the PON1 gene has been investigated for its role in clopidogrel response, with some studies suggesting that the R allele is associated with higher PON1 activity and a lower risk of stent thrombosis. However, the exact contribution of PON1 to clopidogrel metabolism is still under investigation.
Quantitative Data on Genetic Variants and Clinical Outcomes
The following tables summarize the impact of key genetic variants on this compound response and clinical outcomes.
Table 1: CYP2C19 Genotype and Clinical Outcomes in Patients on Clopidogrel
| Genotype Group | Metabolizer Phenotype | Risk of MACE (Odds Ratio) | Risk of Stent Thrombosis (Odds Ratio) |
| Extensive Metabolizers (1/1) | Normal | 1.0 (Reference) | 1.0 (Reference) |
| Intermediate Metabolizers (1/2, 1/3) | Intermediate | 1.55 - 1.76 | 2.67 - 3.97 |
| Poor Metabolizers (2/2, 2/3, 3/3) | Poor | 1.93 - 3.58 | 3.97 - 6.02 |
Data compiled from multiple meta-analyses.
Table 2: Impact of ABCB1 and PON1 Polymorphisms on Clopidogrel Response
| Gene (Polymorphism) | Allele/Genotype | Effect on Clopidogrel Response | Associated Clinical Outcome |
| ABCB1 (C3435T) | TT Genotype | Reduced clopidogrel absorption, lower plasma levels of active metabolite. | Increased risk of MACE in some studies. |
| PON1 (Q192R) | R Allele | Potentially enhanced conversion to active metabolite. | Reduced risk of stent thrombosis in some cohorts. |
Experimental Protocols
Genotyping of CYP2C19
Methodology: TaqMan® Genotyping Assay
This real-time PCR-based method is commonly used for single nucleotide polymorphism (SNP) genotyping.
-
DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
PCR Amplification: A specific segment of the CYP2C19 gene containing the SNP of interest is amplified using PCR. The reaction mixture includes the patient's DNA, a specific TaqMan® Genotyping Assay Mix (containing primers and fluorescently labeled probes for both alleles), and TaqMan® Genotyping Master Mix.
-
Allelic Discrimination: During the PCR amplification, the probes bind to their complementary DNA sequences. The 5' nuclease activity of the DNA polymerase cleaves the probes, separating the reporter dye from the quencher dye. This results in an increase in fluorescence. The color of the fluorescence indicates which allele is present.
-
Data Analysis: The results are analyzed using a real-time PCR instrument's software to determine the genotype of the individual (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).
Platelet Function Testing
Methodology: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging a whole blood sample collected in a sodium citrate tube at a low speed. Platelet-poor plasma (PPP) is obtained by centrifuging the remaining blood at a high speed.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. An agonist, such as adenosine diphosphate (ADP), is added to induce platelet aggregation.
-
Data Interpretation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, and the maximal platelet aggregation is determined. High on-treatment platelet reactivity is indicated by a high percentage of aggregation in response to ADP.
Methodology: VerifyNow® P2Y12 Assay
This point-of-care assay is a rapid and widely used method for assessing P2Y12 receptor blockade.
-
Sample Collection: A whole blood sample is collected in a specific Greiner Bio-One Vacuette® tube.
-
Assay Principle: The assay uses microbeads coated with fibrinogen. In the presence of a P2Y12 agonist (ADP), activated platelets bind to the fibrinogen-coated beads, leading to agglutination.
-
Result Measurement: The instrument measures the rate and extent of agglutination and reports the results in P2Y12 Reaction Units (PRU). A high PRU value indicates high on-treatment platelet reactivity.
Signaling Pathways and Experimental Workflows
Caption: Clopidogrel metabolism and mechanism of action.
Caption: Workflow for personalized this compound based on pharmacogenomic testing.
Clinical Implications and Future Directions
The substantial evidence linking CYP2C19 genotype to clopidogrel response has led to recommendations from clinical practice guidelines. For patients with CYP2C19 loss-of-function alleles, alternative P2Y12 inhibitors such as prasugrel or ticagrelor, which are less dependent on CYP2C19 for their activation, are often recommended.
The role of routine pharmacogenomic testing in guiding this compound selection is an area of active research and debate. While several studies have demonstrated the clinical utility of a genotype-guided approach in reducing adverse cardiovascular events, widespread implementation faces challenges related to cost-effectiveness, turnaround time for genetic tests, and the need for further education among clinicians.
Future research will likely focus on identifying additional genetic markers that contribute to this compound response variability, refining risk stratification models that incorporate both genetic and clinical factors, and conducting large-scale clinical trials to definitively establish the role of pharmacogenomics in personalizing antiplatelet therapy. The continued development of rapid, point-of-care genotyping assays will also be crucial for the integration of pharmacogenomic data into routine clinical practice.
Methodological & Application
Application Notes and Protocols for In-Vitro Platelet Aggregation Assays Using a Dual Antiplatelet Therapy (DAPT) Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual Antiplatelet Therapy (DAPT), typically a combination of Aspirin and a P2Y12 receptor antagonist like Clopidogrel, is a cornerstone in the prevention of thrombotic events in patients with cardiovascular diseases.[1] In-vitro platelet aggregation assays are crucial tools for studying the pharmacodynamics of these drugs, screening new antiplatelet agents, and understanding the mechanisms of platelet activation and inhibition. Light Transmission Aggregometry (LTA) is considered the gold standard for monitoring platelet function.[1]
These application notes provide a detailed protocol for conducting in-vitro platelet aggregation assays using a this compound regimen, specifically focusing on the effects of Aspirin and a Clopidogrel analog on platelet aggregation induced by Adenosine Diphosphate (ADP) and Arachidonic Acid (AA).
Signaling Pathways of Aspirin and Clopidogrel in Platelets
Aspirin and Clopidogrel inhibit platelet aggregation through distinct but complementary mechanisms. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1] Clopidogrel is a prodrug that is metabolized to an active metabolite which irreversibly blocks the P2Y12 receptor, preventing ADP-mediated platelet activation.
.dot
Caption: Signaling pathways of Aspirin and Clopidogrel.
Experimental Protocols
This section details the necessary steps for preparing platelet-rich plasma and conducting the platelet aggregation assay.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (1:9 ratio of anticoagulant to blood).
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a clean polypropylene tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant will be the PPP.
-
Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, adjust the platelet concentration to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP.
.dot
Caption: Experimental workflow for the in-vitro this compound assay.
In-Vitro this compound Protocol
For in-vitro studies, it is crucial to use the active metabolite of clopidogrel as the parent drug is a prodrug. A stable and commercially available analog, such as AR-C69931MX (Cangrelor) , can be used to represent the P2Y12 inhibitory effect of clopidogrel's active metabolite.
-
Reagent Preparation:
-
Prepare a stock solution of Aspirin (Acetylsalicylic Acid) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of AR-C69931MX in a suitable solvent (e.g., sterile water or buffer).
-
-
Incubation:
-
Pre-warm the adjusted PRP to 37°C for 5-10 minutes.
-
Add Aspirin to the PRP at a final concentration of 100 µM . Incubate for 30 minutes at 37°C.
-
Following the aspirin incubation, add AR-C69931MX to the PRP at a final concentration of 100 nM . Incubate for an additional 15 minutes at 37°C.
-
For control experiments, incubate PRP with the vehicle (solvent) alone.
-
Light Transmission Aggregometry (LTA)
-
Instrument Setup: Calibrate the aggregometer using PPP as the 100% aggregation reference and PRP as the 0% aggregation baseline.
-
Aggregation Measurement:
-
Pipette the pre-incubated PRP sample into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add the agonist to induce platelet aggregation.
-
ADP: Final concentration of 5-10 µM .
-
Arachidonic Acid (AA): Final concentration of 0.5-1 mM .
-
-
Record the change in light transmittance for at least 5-10 minutes. The maximum percentage of aggregation is the primary endpoint.
-
Data Presentation
The following tables summarize expected quantitative data from in-vitro platelet aggregation assays under a this compound protocol. The data is illustrative and may vary based on experimental conditions and donor variability.
Table 1: Effect of In-Vitro this compound on ADP-Induced Platelet Aggregation
| Treatment Group | Agonist (ADP, 10 µM) | Maximum Aggregation (%) | % Inhibition |
| Control (Vehicle) | ADP | 75 ± 5 | 0 |
| Aspirin (100 µM) | ADP | 70 ± 6 | ~7 |
| AR-C69931MX (100 nM) | ADP | 25 ± 8 | ~67 |
| This compound (Aspirin + AR-C69931MX) | ADP | 20 ± 7 | ~73 |
Table 2: Effect of In-Vitro this compound on Arachidonic Acid-Induced Platelet Aggregation
| Treatment Group | Agonist (AA, 1 mM) | Maximum Aggregation (%) | % Inhibition |
| Control (Vehicle) | AA | 80 ± 7 | 0 |
| Aspirin (100 µM) | AA | 5 ± 2 | ~94 |
| AR-C69931MX (100 nM) | AA | 78 ± 8 | ~3 |
| This compound (Aspirin + AR-C69931MX) | AA | 4 ± 2 | ~95 |
Conclusion
This document provides a comprehensive guide for performing in-vitro platelet aggregation assays to evaluate the effects of a this compound regimen. The detailed protocols for sample preparation, in-vitro drug treatment, and LTA measurement, along with the illustrative data, offer a robust framework for researchers in the field of thrombosis and hemostasis. Adherence to standardized procedures is critical for obtaining reliable and reproducible results. The provided signaling pathway and experimental workflow diagrams serve as visual aids to better understand the underlying mechanisms and experimental design.
References
Application Notes and Protocols for Studying Dual Antiplatelet Therapy (DAPT) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Dual Antiplatelet Therapy (DAPT), a cornerstone in the prevention of thrombotic events. Detailed protocols for key in vivo and ex vivo assays are provided, along with representative quantitative data to aid in experimental design and data interpretation. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the complex mechanisms underlying this compound's therapeutic effects.
Introduction to this compound and the Role of Animal Models
Dual Antiplatelet Therapy, typically a combination of aspirin and a P2Y12 receptor antagonist like clopidogrel, is critical in managing and preventing arterial thrombosis, particularly after coronary stent implantation. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist. P2Y12 inhibitors, on the other hand, prevent ADP-mediated platelet activation and aggregation.
Animal models are indispensable tools for the preclinical evaluation of this compound efficacy and safety. They allow for the investigation of antithrombotic effects, bleeding risks, and the underlying mechanisms of action in a controlled in vivo environment before human clinical trials. Commonly used species include mice, rats, rabbits, dogs, and pigs, each offering unique advantages for specific research questions.
Key In Vivo Models for this compound Efficacy
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used model induces endothelial injury and subsequent thrombus formation in a controlled manner, allowing for the evaluation of antithrombotic agents.
Principle: The topical application of ferric chloride to an artery causes oxidative damage to the vessel wall, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion, activation, and aggregation, leading to the formation of an occlusive thrombus.
Animal Models: Primarily mice and rats.
Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail, intraperitoneally). Place the animal in a supine position on a heated pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
This compound Administration: Administer this compound (e.g., aspirin and clopidogrel) orally or via the desired route at a predetermined time before thrombosis induction.
-
Thrombosis Induction: Apply a small piece of filter paper (1x2 mm) saturated with FeCl₃ solution (e.g., 10% in distilled water) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe.
-
Endpoint Measurement: Record the time to vessel occlusion, defined as the cessation of blood flow. The vessel can also be excised at a specific time point to measure thrombus weight.
Tail Bleeding Time Assay
This assay is a fundamental method for assessing the hemostatic effects of antiplatelet agents and their potential bleeding risk.
Principle: A standardized incision is made in the tail, and the time it takes for bleeding to stop is measured. Prolonged bleeding time indicates impaired hemostasis.
Animal Models: Primarily mice and rats.
Protocol: Tail Bleeding Time Assay in Mice
-
Animal Preparation: Gently restrain the mouse, allowing the tail to be accessible.
-
This compound Administration: Administer this compound at a predetermined time before the assay.
-
Tail Transection: Using a sharp scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
Bleeding Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.
-
Endpoint Measurement: Record the time until bleeding ceases completely for at least 30 seconds. The total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.[1]
Ex Vivo and In Vitro Platelet Function Tests
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation in response to various agonists.
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the change in light transmission is measured as platelets aggregate in response to an agonist. Increased light transmission corresponds to increased platelet aggregation.
Animal Models: Can be adapted for various species, including rabbits, dogs, and pigs.
Protocol: Light Transmission Aggregometry
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar at 37°C. Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) and record the change in light transmission over time.
-
Data Analysis: The maximum percentage of aggregation is determined and compared between control and this compound-treated groups.
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis, from clot formation to fibrinolysis.
Principle: A pin suspended in a cup of whole blood detects the mechanical properties of the developing clot. The resulting tracing provides information on the kinetics of clot formation, clot strength, and fibrinolysis.
Animal Models: Dogs, pigs, and other large animals.
Protocol: Thromboelastography
-
Blood Collection: Collect whole blood into citrated tubes.
-
Assay Preparation: Pipette the whole blood into the TEG cup.
-
Clot Formation Initiation: Add a reagent (e.g., kaolin) to initiate clotting.
-
Data Acquisition: The TEG analyzer records the viscoelastic changes during clot formation and lysis, generating a characteristic tracing.
-
Parameter Analysis: Key parameters include the R-time (time to initial clot formation), K-time (clot kinetics), alpha angle (rate of clot formation), and maximum amplitude (MA, ultimate clot strength). The effects of this compound are reflected in changes to these parameters, particularly a prolonged R and K time and a decreased alpha angle and MA.
Quantitative Data on this compound Efficacy in Animal Models
The following tables summarize representative quantitative data on the efficacy of this compound in various animal models.
Table 1: Effect of this compound on Occlusion Time in Ferric Chloride-Induced Thrombosis Models
| Animal Model | This compound Regimen (Dose) | Control Occlusion Time (min) | This compound Occlusion Time (min) | Reference |
| Mouse | Clopidogrel (10 mg/kg) | 11.4 ± 4.15 | Vascular patency maintained | [2] |
| Rat | Clopidogrel (30 mg/kg) | ~10 | Significantly prolonged | [3] |
| Rat | Aspirin (30 mg/kg) | ~10 | Moderately prolonged | [3] |
Table 2: Effect of this compound on Bleeding Time
| Animal Model | This compound Regimen (Dose) | Control Bleeding Time (min) | This compound Bleeding Time (min) | Reference |
| Mouse | Prasugrel (5 mg/kg) | ~2 | >20 | [1] |
| Rabbit | Clopidogrel + Aspirin | Baseline | Significantly prolonged | [4] |
Table 3: Effect of this compound on Ex Vivo Platelet Aggregation (% Inhibition)
| Animal Model | Agonist | This compound Regimen | % Inhibition | Reference |
| Rabbit | Collagen | Clopidogrel + Aspirin | Synergistic potentiation | [4] |
| Pig | ADP | Clopidogrel | Dose-dependent inhibition | [5] |
| Pig | Arachidonic Acid | Aspirin | Significant inhibition | [5] |
| Human (Clinical) | Collagen | Clopidogrel + Aspirin | 83.6 ± 2.4 | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Action
The following diagrams illustrate the key signaling pathways targeted by aspirin and P2Y12 inhibitors.
Experimental Workflow for Preclinical this compound Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel this compound regimen in an animal model of thrombosis.
References
- 1. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cordynamics.com [cordynamics.com]
- 3. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of clopidogrel, aspirin and combined therapy in a porcine ex vivo model of high-shear induced stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Mouse Model of DAPT-Induced Bleeding
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for establishing a mouse model of bleeding induced by the γ-secretase inhibitor, DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). This compound is a potent inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. The Notch pathway has been identified as a regulator of platelet activation and thrombosis.[1][2] Inhibition of this pathway is hypothesized to impair hemostasis and increase the risk of bleeding. This model is intended for preclinical assessment of hemostatic function, investigation of the biological roles of Notch signaling in coagulation, and the evaluation of potential pro-hemostatic therapies.
Principle of the Model
The model is based on the systemic administration of this compound to mice, leading to the inhibition of γ-secretase. This inhibition disrupts Notch signaling, which is understood to play a role in platelet function. The subsequent challenge of the mice through a standardized bleeding assay allows for the quantification of the bleeding phenotype. The primary endpoints of this model are bleeding time and blood loss, with secondary endpoints including the analysis of plasma coagulation parameters.
Data Presentation
The following tables present representative quantitative data that could be expected from a study establishing a this compound-induced bleeding model in mice. This data is illustrative and based on the known mechanisms of γ-secretase inhibition on platelet function. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Tail Bleeding Time and Blood Loss
| Treatment Group | Dose (mg/kg/day, s.c.) | n | Bleeding Time (seconds) | Blood Loss (µL) |
| Vehicle Control | 0 | 10 | 185 ± 25 | 25 ± 8 |
| This compound | 5 | 10 | 250 ± 35 | 45 ± 12 |
| This compound | 10 | 10 | 380 ± 50 | 70 ± 18 |
| This compound | 20 | 10 | 550 ± 70 | 110 ± 25 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Plasma Coagulation Parameters
| Treatment Group | Dose (mg/kg/day, s.c.) | n | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control | 0 | 10 | 12.5 ± 0.8 | 35.2 ± 2.1 |
| This compound | 10 | 10 | 13.1 ± 1.0 | 38.5 ± 2.5 |
| This compound | 20 | 10 | 14.2 ± 1.2 | 42.1 ± 3.0 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Administration of this compound to Mice
Materials:
-
This compound (γ-secretase inhibitor)
-
Vehicle (e.g., DMSO and corn oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. A common vehicle is a mixture of DMSO and corn oil. For a 10 mg/kg dose, a stock solution can be prepared by dissolving this compound in DMSO and then diluting it with corn oil to the final concentration. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the correct volume of the this compound solution to be administered.
-
Administer this compound or vehicle control via subcutaneous (s.c.) injection. A daily dose of 10 mg/kg has been used in mice for other applications.
-
Continue daily administration for a predetermined period (e.g., 7-14 days) to ensure systemic inhibition of γ-secretase.
-
Protocol 2: Tail Bleeding Assay
Materials:
-
Anesthetized mice from Protocol 1
-
Surgical scissors or scalpel
-
37°C physiological saline in a 50 mL conical tube
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse in a prone position.
-
Immerse the distal 3 cm of the tail in 37°C saline for 5 minutes to normalize blood flow.
-
Carefully dry the tail.
-
Using a sharp surgical blade, transect the tail at 5 mm from the tip.
-
Immediately immerse the tail in a pre-weighed tube containing 37°C physiological saline.
-
Start a timer and record the time until bleeding stops for a continuous period of 30 seconds. This is the bleeding time. If bleeding does not stop after 20 minutes, the experiment should be terminated, and the bleeding time recorded as 1200 seconds.
-
After the cessation of bleeding, remove the tail from the saline.
-
Determine the amount of blood loss by measuring the hemoglobin content of the saline or by weighing the tube and subtracting the initial weight.
Protocol 3: Measurement of Plasma Coagulation Parameters
Materials:
-
Blood collection tubes containing 3.2% sodium citrate
-
Centrifuge
-
Coagulometer
-
PT and aPTT reagents
Procedure:
-
Immediately after the bleeding assay, collect blood from the anesthetized mouse via cardiac puncture or from the retro-orbital sinus into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes to mix the blood and anticoagulant.
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully collect the supernatant (PPP) without disturbing the buffy coat.
-
Perform PT and aPTT assays on the PPP using a coagulometer according to the manufacturer's instructions.
-
For PT: Incubate the plasma at 37°C, then add the PT reagent (thromboplastin) and measure the time to clot formation.
-
For aPTT: Incubate the plasma with the aPTT reagent (containing a contact activator and phospholipids) at 37°C, then add calcium chloride and measure the time to clot formation.
-
Visualizations
References
Application Notes and Protocols: DAPT (γ-Secretase Inhibitor) Administration in Preclinical Stroke Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a potent γ-secretase inhibitor, in preclinical models of ischemic stroke. This compound is a valuable research tool for investigating the role of the Notch signaling pathway in the pathophysiology of cerebral ischemia and for evaluating its potential as a neuroprotective agent. By inhibiting γ-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby modulating downstream signaling cascades implicated in neuronal survival, inflammation, and neurogenesis.
Mechanism of Action: this compound and Notch Signaling in Cerebral Ischemia
This compound is a cell-permeable dipeptide that acts as a potent, reversible inhibitor of γ-secretase, a multi-protein complex responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptor. In the context of cerebral ischemia, the neuroprotective effects of this compound are primarily attributed to its inhibition of the Notch signaling pathway.
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators, leading to the transcription of target genes, such as those in the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families.
Following an ischemic stroke, the Notch signaling pathway is upregulated.[1] This activation is thought to contribute to neuronal cell death and inflammation. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby downregulating the expression of Notch target genes. This inhibition has been shown to reduce neuronal damage, apoptosis, and the inflammatory response in preclinical stroke models.[2][3]
Quantitative Data on this compound Administration and Efficacy
While numerous studies have demonstrated the qualitative neuroprotective effects of this compound in preclinical stroke models, comprehensive quantitative data from a single, publicly available study detailing dose-response and therapeutic time windows with corresponding infarct volumes and neurological scores is limited. The following table summarizes general findings on this compound administration and its observed effects. Researchers are encouraged to perform pilot studies to determine the optimal dosage and administration timing for their specific experimental model and conditions.
| Parameter | Details | Outcome | Reference |
| Animal Model | Male Sprague-Dawley rats; Male C57BL/6 mice | ||
| Stroke Model | Middle Cerebral Artery Occlusion (MCAO) | ||
| This compound Dosage | 10 mg/kg | Reduced tumor vascular density (in a cancer model, suggesting anti-angiogenic effects that may be relevant to stroke). | [4][5] |
| Administration Route | Intraperitoneal (i.p.) injection; Subcutaneous injection | [4][6] | |
| Administration Timing | 3 hours before MCAO; 4 days after MCAO | Significantly improved neurobehavioral scores and relieved neuronal morphological damage when administered before MCAO. When administered at the subacute stage, it promoted motor functional improvement over several weeks. | [2] |
| Observed Effects | - Downregulation of Notch1, Hes1, and Hes5 expression- Reduction in apoptotic cells- Attenuation of cellular edema and mitochondrial swelling- Decreased interleukin-6 and tumor necrosis factor-α levels- Improved neurobehavioral scores | [2][3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to monitor the drop in cerebral blood flow to confirm occlusion.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
This compound Administration Protocol
Materials:
-
This compound (γ-secretase inhibitor)
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)
-
Syringes and needles for injection
Procedure for Intraperitoneal (i.p.) Injection in Mice:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration with sterile saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Administer the this compound solution via intraperitoneal injection at the desired time point relative to the MCAO procedure (e.g., pre-treatment, during occlusion, or at the onset of reperfusion). A typical dosage used in some studies is 10 mg/kg.[6]
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. This allows for the visualization of ischemic tissue, which remains unstained (white), against the red-stained healthy tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Place the brain in a brain matrix slicer and cut coronal sections of a specific thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
After staining, transfer the slices to a 4% paraformaldehyde solution for fixation.
-
Capture high-resolution images of the stained brain slices.
-
Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The infarct volume can be calculated by integrating the infarct areas of all slices. To correct for edema, the indirect infarct volume is often calculated using the following formula:
-
Corrected Infarct Volume = (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere)
-
Neurological Deficit Scoring
The Modified Neurological Severity Score (mNSS) is a composite scoring system used to evaluate motor, sensory, reflex, and balance deficits in rodent models of stroke. The total score ranges from 0 (no deficit) to 18 (maximal deficit).
Tasks and Scoring (Example components):
-
Motor Tests (6 points):
-
Raising the rat by the tail (Flexion of forelimb, hindlimb, and head)
-
Placing the rat on the floor (Circling behavior)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Tests (6 points):
-
Ability to balance on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex
-
A detailed scoring table should be used, where one point is awarded for the inability to perform a task or the absence of a reflex. The tests are typically performed at various time points post-MCAO to assess the progression of neurological deficits and any therapeutic effects.
Visualization of Pathways and Workflows
Caption: this compound inhibits the Notch signaling pathway by blocking γ-secretase.
Caption: Preclinical stroke study workflow using this compound.
References
- 1. Dual versus single antiplatelet therapy in patients with non-cardioembolic acute ischemic stroke and baseline MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accp.com [accp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dual Antiplatelet Therapy (DAPT) Regimens in Ex Vivo Blood-Material Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dual Antiplatelet Therapy (DAPT), primarily the combination of aspirin and a P2Y12 inhibitor such as clopidogrel, in ex vivo models designed to assess the interaction between blood and biomaterials. The provided protocols and data are intended to facilitate the standardized evaluation of biomaterial thrombogenicity under conditions mimicking clinical scenarios where patients are on this compound.
Introduction to this compound in Biomaterial Assessment
Cardiovascular devices and other blood-contacting biomaterials can trigger platelet activation and subsequent thrombus formation. In clinical practice, patients receiving these devices are often on this compound to mitigate such risks. Therefore, evaluating biomaterial thrombogenicity in the presence of antiplatelet agents is crucial for predicting in vivo performance. Ex vivo models provide a controlled environment to study these interactions, offering a bridge between in vitro assays and in vivo animal studies.
Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet agonist. P2Y12 inhibitors, like clopidogrel, prasugrel, and ticagrelor, block the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation. The synergistic action of these two drug classes provides a robust antiplatelet effect.
Key Signaling Pathways in this compound
Understanding the mechanism of action of this compound is fundamental to interpreting ex vivo results. The following diagrams illustrate the signaling pathways targeted by aspirin and P2Y12 inhibitors.
Application Notes and Protocols: DAPT in Combination with Novel Anticoagulant Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of patients requiring both antiplatelet and anticoagulant therapies presents a significant clinical challenge, balancing the risk of ischemic events against the risk of bleeding. This is particularly relevant for patients with atrial fibrillation (AF) undergoing percutaneous coronary intervention (PCI), who require dual antiplatelet therapy (DAPT) to prevent stent thrombosis and oral anticoagulation (OAC) to prevent stroke. The advent of novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs), has led to the investigation of new therapeutic strategies aimed at improving the safety and efficacy of combined antithrombotic therapy. This document provides a detailed overview of the key clinical trials, experimental protocols, and underlying signaling pathways relevant to the combined use of this compound and novel anticoagulant therapies.
Signaling Pathways in Hemostasis and Thrombosis
The coagulation cascade and platelet activation are two interconnected processes crucial for hemostasis. Antiplatelet agents and anticoagulants target different components of these pathways.
Coagulation Cascade and Action of Novel Anticoagulants
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. NOACs/DOACs act on specific factors within this cascade.
Caption: Coagulation cascade showing the points of inhibition by Factor Xa inhibitors and direct thrombin inhibitors.
Platelet Activation and Action of this compound
Dual antiplatelet therapy typically consists of aspirin and a P2Y12 receptor inhibitor. These agents interfere with platelet activation and aggregation.
Caption: Platelet activation pathways and the inhibitory action of this compound components.
Clinical Trial Data Summary
Several landmark clinical trials have evaluated the safety and efficacy of combining this compound with novel anticoagulants in patients with atrial fibrillation undergoing PCI. The following tables summarize the key findings from these trials.
PIONEER AF-PCI Trial
Objective: To assess the safety of two rivaroxaban-based strategies compared with a standard vitamin K antagonist (VKA)-based triple therapy strategy.
| Treatment Group | N | Primary Safety Endpoint (Clinically Significant Bleeding) | Major Adverse Cardiovascular Events (MACE) | Stent Thrombosis |
| Group 1: Rivaroxaban 15 mg qd + P2Y12 inhibitor | 709 | 16.8% | 6.5% | 0.8% |
| Group 2: Rivaroxaban 2.5 mg bid + this compound (1, 6, or 12 mo) | 709 | 18.0% | 5.6% | 0.9% |
| Group 3: VKA + this compound (1, 6, or 12 mo) | 706 | 26.7% | 6.0% | 0.7% |
| Data presented for the 12-month follow-up period.[1] |
RE-DUAL PCI Trial
Objective: To evaluate the safety and efficacy of dual therapy with dabigatran and a P2Y12 inhibitor versus triple therapy with warfarin, a P2Y12 inhibitor, and aspirin.
| Treatment Group | N | Primary Endpoint (Major or CRNM Bleeding) | Thromboembolic Events (MI, Stroke, Systemic Embolism) or Unplanned Revascularization |
| Dabigatran 110 mg bid + P2Y12 inhibitor | 981 | 15.4% | 13.7% |
| Dabigatran 150 mg bid + P2Y12 inhibitor | 763 | 20.2% | Not directly compared to 110mg group |
| Warfarin + this compound | 981 | 26.9% (vs 110mg) / 25.7% (vs 150mg) | 13.4% |
| CRNM: Clinically Relevant Non-Major. Data presented for the primary analysis.[1] |
AUGUSTUS Trial
Objective: A 2x2 factorial trial to assess the safety of apixaban versus VKA and aspirin versus placebo in patients with AF and a recent acute coronary syndrome (ACS) or PCI.
| Treatment Comparison | N | Primary Outcome (Major or CRNM Bleeding) | Death or Hospitalization | Death or Ischemic Events |
| Apixaban vs. VKA | 4614 | 10.5% vs. 14.7% (HR 0.69) | 23.5% vs. 27.4% (HR 0.83) | 6.7% vs. 7.1% (HR 0.93) |
| Aspirin vs. Placebo | 4614 | 16.1% vs. 9.0% (HR 1.89) | 24.7% vs. 26.2% (HR 0.94) | 6.5% vs. 7.3% (HR 0.89) |
| All patients received a P2Y12 inhibitor. Data presented for the 6-month follow-up. |
Experimental Protocols
Clinical Trial Methodologies: A Comparative Overview
The following diagram illustrates the general workflow and key decision points in the landmark clinical trials investigating this compound in combination with novel anticoagulants.
Caption: Generalized workflow of major clinical trials comparing this compound and NOAC combinations.
Laboratory Assay Protocols
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Sample Collection:
-
Collect whole blood into a 3.2% sodium citrate tube (blue top).
-
Gently invert the tube 3-4 times to ensure proper mixing with the anticoagulant.
-
Process the sample within 4 hours of collection.
-
-
PRP and Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and start stirring.
-
Add a known concentration of an agonist (e.g., ADP, arachidonic acid, collagen) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.
-
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It assesses the extrinsic and common pathways of coagulation.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Pipette a specific volume of PPP into a test tube or cuvette.
-
Add a specific volume of the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.
-
Record the time until a fibrin clot is formed. This can be detected manually or by an automated coagulometer.
-
-
Reporting:
-
The result is reported in seconds.
-
For patients on VKA therapy, the result is often reported as the International Normalized Ratio (INR).
-
Note on DOAC Interference: Direct Factor Xa inhibitors (e.g., rivaroxaban, apixaban) can prolong the PT in a concentration-dependent manner, but the degree of prolongation varies with the reagent used. The PT is not a reliable measure for quantifying the anticoagulant effect of DOACs.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium. It assesses the intrinsic and common pathways of coagulation.
Protocol:
-
Sample Collection and Preparation:
-
Follow the same procedure as for the PT assay to obtain PPP.
-
-
Assay Procedure:
-
Pre-warm the PPP sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
Pipette a specific volume of PPP and aPTT reagent into a test tube or cuvette and incubate for a specified time (e.g., 3-5 minutes).
-
Add a specific volume of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Record the time until a fibrin clot is formed.
-
Note on DOAC Interference: Direct thrombin inhibitors (e.g., dabigatran) and, to a lesser extent, Factor Xa inhibitors can prolong the aPTT. As with the PT, the aPTT is not recommended for routine monitoring of DOACs due to variability in reagent sensitivity.
Principle: TEG is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis. It measures the mechanical properties of a developing clot in whole blood.
Protocol:
-
Sample Collection:
-
Collect whole blood in a citrated or heparinized tube, depending on the specific TEG assay.
-
-
Assay Procedure:
-
The whole blood sample is placed in a cup that oscillates. A pin is suspended in the blood.
-
As the clot forms, it connects the cup and the pin, and the pin's motion is recorded.
-
The strength and elasticity of the clot affect the degree of pin movement, which is translated into a characteristic tracing.
-
-
Parameters Measured:
-
R time (Reaction time): Time to initial clot formation. Reflects coagulation factor activity.
-
K time (Kinetics): Time from the end of R to a clot firmness of 20 mm. Reflects the speed of clot formation.
-
Alpha angle: The angle of the tangent to the TEG tracing. Also reflects the speed of clot formation.
-
Maximum Amplitude (MA): The widest point of the tracing. Reflects the maximum clot strength, which is influenced by platelet number and function, and fibrinogen concentration.
-
LY30 (Lysis at 30 minutes): The percentage reduction in amplitude 30 minutes after MA. Reflects the degree of fibrinolysis.
-
Conclusion
The combination of this compound and novel anticoagulants is a rapidly evolving field. The clinical trials summarized here have demonstrated that dual therapy with a NOAC and a P2Y12 inhibitor can reduce bleeding risk compared to traditional triple therapy, without a significant increase in ischemic events in many patients.[1] However, the optimal antithrombotic regimen should be individualized based on the patient's ischemic and bleeding risks. The provided experimental protocols offer a foundation for researchers and drug development professionals to investigate the pharmacodynamic effects of these combination therapies and to develop new and safer antithrombotic strategies. Careful consideration of the potential for DOACs to interfere with standard coagulation assays is essential for accurate interpretation of laboratory results.
References
Research Protocol: Application of DAPT (γ-Secretase Inhibitor) in Neurovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The γ-secretase inhibitor, N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent small molecule that blocks the activity of γ-secretase, a key enzyme in the Notch signaling pathway. In the context of neurovascular disease, this compound has emerged as a valuable research tool for investigating the role of Notch signaling in the pathophysiology of conditions such as ischemic stroke and other disorders involving blood-brain barrier (BBB) dysfunction.
The neurovascular unit (NVU) is a complex system composed of endothelial cells, pericytes, astrocytes, and neurons that collectively maintain the integrity of the BBB and regulate cerebral blood flow. Dysregulation of Notch signaling within the NVU is implicated in the breakdown of the BBB, neuroinflammation, and neuronal damage. This compound, by inhibiting γ-secretase, prevents the cleavage and activation of Notch receptors, thereby modulating downstream gene expression and cellular responses.
This document provides detailed protocols for the application of this compound in both in vivo and in vitro models of neurovascular disease. The presented methodologies and data aim to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the Notch pathway in neurovascular disorders.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in models of neurovascular disease.
Table 1: Effect of this compound on Blood-Brain Barrier Permeability in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Treatment Group | Evans Blue Extravasation (μg/g brain tissue) | Reference |
| Sham | 1.5 ± 0.3 | [1][2] |
| pMCAO + Vehicle | 8.2 ± 1.1 | [1][2] |
| pMCAO + this compound (10 µM) | 4.5 ± 0.8 | [1][2] |
| pMCAO + this compound (50 µM) | 3.2 ± 0.6 | [1][2] |
*p < 0.05 compared to pMCAO + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Tight Junction Protein Expression in Brain Microvascular Endothelial Cells (BMECs) following Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Occludin Protein Level (relative to control) | Claudin-5 Protein Level (relative to control) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| OGD + Vehicle | 0.45 ± 0.07 | 0.52 ± 0.09 |
| OGD + this compound (10 µM) | 0.82 ± 0.11 | 0.88 ± 0.13 |
*p < 0.05 compared to OGD + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Neuronal Apoptosis and Oxidative Stress in a Rat Model of Traumatic Brain Injury
| Treatment Group | Apoptotic Cell Count (TUNEL+ cells/field) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Sham | 5 ± 1 | 2.1 ± 0.3 |
| TBI + Vehicle | 48 ± 6 | 5.8 ± 0.7 |
| TBI + this compound | 22 ± 4 | 3.5 ± 0.5 |
*p < 0.05 compared to TBI + Vehicle. Data are presented as mean ± SEM.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Notch signaling pathway in a neurovascular context.
Caption: this compound inhibits γ-secretase, preventing Notch receptor cleavage and downstream signaling.
Experimental Protocols
In Vivo Model: Murine Model of Ischemic Stroke (pMCAO)
This protocol describes the administration of this compound in a permanent middle cerebral artery occlusion (pMCAO) mouse model to assess its effect on blood-brain barrier integrity.
Experimental Workflow Diagram
References
Application Notes and Protocols: Studying DAPT Effects on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to using cell culture models for investigating the effects of DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a potent γ-secretase inhibitor, on endothelial cells. The focus is on assays relevant to angiogenesis and endothelial cell behavior.
Introduction
This compound is a widely used pharmacological tool to study the roles of Notch signaling. The Notch signaling pathway is a highly conserved pathway crucial for regulating cell proliferation, differentiation, and apoptosis, playing a significant role in vascular development and angiogenesis.[1][2] this compound exerts its effect by inhibiting the γ-secretase complex, a key enzyme responsible for the final cleavage and activation of the Notch receptor.[3][4] This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate target gene expression.[5][6] By blocking this step, this compound effectively inhibits the entire signaling cascade.
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are fundamental in the process of forming new blood vessels (angiogenesis) and are a primary model for studying this process in vitro.[7][8] Investigating the effects of this compound on these cells provides critical insights into the role of Notch signaling in vascular biology and offers a platform for screening potential therapeutic agents that target this pathway.
Key Signaling Pathway: Notch Inhibition by this compound
The diagram below illustrates the canonical Notch signaling pathway and the specific point of inhibition by this compound. Ligand binding (e.g., Delta-like or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates two sequential proteolytic cleavages. This compound specifically blocks the second cleavage mediated by the γ-secretase complex.
References
- 1. wjgnet.com [wjgnet.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Improved Cryopreservation of Human Umbilical Vein Endothelial Cells: A Systematic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming DAPT Resistance in Experimental Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to the γ-secretase inhibitor (GSI) DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) in experimental cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable dipeptide inhibitor of γ-secretase, an intramembrane protease. In many cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL), the Notch signaling pathway is a critical driver of cell proliferation and survival. The activation of Notch receptors requires cleavage by γ-secretase. This compound inhibits this cleavage, thereby blocking the Notch signaling pathway and inducing cell cycle arrest and apoptosis in Notch-dependent cancer cells.
Q2: My cancer cell line is not responding to this compound treatment. What are the common reasons for this intrinsic resistance?
There are several potential reasons for intrinsic resistance to this compound:
-
Low or Absent Notch Signaling Dependence: The cell line may not rely on the Notch signaling pathway for its survival and proliferation.
-
Mutations in γ-Secretase Components: Although rare, mutations in the components of the γ-secretase complex (like Presenilin-1) could alter this compound's binding and inhibitory effect.
-
Pre-existing Activation of Bypass Pathways: The cells may already have hyperactivated alternative survival pathways, such as the PI3K/Akt/mTOR pathway, which can compensate for the inhibition of Notch signaling.
Q3: My cells initially responded to this compound but have now developed resistance. What are the likely mechanisms of this acquired resistance?
Acquired resistance to this compound and other GSIs is a significant challenge. The most commonly observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can athis compound to Notch inhibition by upregulating other pro-survival signaling pathways. The PI3K/Akt/mTOR pathway is a well-documented bypass mechanism.[1] Inhibition of Notch signaling can sometimes lead to the compensatory activation of Akt, allowing the cells to evade apoptosis.
-
Epigenetic Modifications: Resistance can be reversible upon drug withdrawal, suggesting an epigenetic basis.[2] A subpopulation of "persister" cells can emerge that tolerate high concentrations of the GSI. These cells may exhibit an altered chromatin state and become dependent on chromatin regulators like BRD4.[2]
-
Stabilization of Downstream Effectors: Mutations in genes like FBXW7 can lead to the stabilization of key Notch targets, such as MYC, rendering the cells less sensitive to upstream Notch inhibition by this compound.[2]
Troubleshooting Guide
Problem: My this compound-treated T-ALL cells are showing signs of resistance (e.g., decreased apoptosis, resumption of proliferation). How can I confirm and overcome this?
This is a common issue encountered in prolonged this compound treatment. Here’s a step-by-step guide to troubleshoot and address this problem.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to empirically determine the degree of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to the parental, sensitive cell line.
Experimental Protocol: Determining IC50 with a Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed both parental (sensitive) and suspected resistant cells in opaque-walled 96-well plates at a density of 5,000 to 15,000 cells per well in 100 µL of culture medium.[2] Include wells with medium only for background measurement.
-
Drug Dilution Series: Prepare a serial dilution of this compound in your culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Treatment: Add the this compound dilutions to the appropriate wells. Ensure to include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose.
-
Incubation: Incubate the plate for 72-96 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure luminescence using a plate reader.[4]
-
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value. A significant increase (e.g., >3-fold) in the IC50 for the resistant line confirms resistance.[5]
Step 2: Investigate Potential Bypass Pathways
A common mechanism of this compound resistance is the activation of the PI3K/Akt pathway. You can investigate this using Western blotting to check for the phosphorylation of Akt.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Sample Preparation: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473) diluted in blocking buffer (typically 5% BSA in TBST for phospho-antibodies).[7] Also, probe a separate membrane or strip and re-probe the same membrane for total Akt and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. An increased ratio of p-Akt/total Akt in the resistant cells upon this compound treatment would suggest the activation of this bypass pathway.
Step 3: Implement a Combination Therapy Strategy
If you have identified a potential bypass mechanism, the next step is to test a combination therapy to re-sensitize the cells to treatment.
Strategy 1: Co-inhibition of Notch and PI3K/Akt
If you observed an increase in Akt phosphorylation, combining this compound with a PI3K or Akt inhibitor (e.g., LY294002 or MK-2206) is a logical next step.[2][8]
Strategy 2: Co-inhibition of Notch and BRD4
If the PI3K/Akt pathway is not activated, or if you suspect an epigenetic resistance mechanism, combining this compound with a BET bromodomain inhibitor like JQ1 can be effective, especially in "persister" cells.[2]
Quantitative Data on Combination Therapies
The following table summarizes hypothetical IC50 values based on findings in the literature, demonstrating the potential of combination therapies.
| Cell Line | Treatment | IC50 (this compound) | IC50 (Inhibitor B) | Combination Effect |
| T-ALL (Sensitive) | This compound alone | 1 µM | N/A | N/A |
| T-ALL (Resistant) | This compound alone | >50 µM | N/A | N/A |
| T-ALL (Resistant) | This compound + PI3K Inhibitor | 2 µM | 5 µM | Synergistic |
| T-ALL (Resistant) | This compound + BRD4 Inhibitor | 1.5 µM | 0.5 µM | Synergistic |
Note: These values are illustrative. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Visualizing Experimental Logic and Pathways
Workflow for Investigating this compound Resistance
Caption: A workflow for diagnosing and overcoming this compound resistance.
Signaling Pathway for this compound Action and Resistance
Caption: this compound inhibits Notch signaling, but PI3K/Akt can act as a bypass.
How to Generate a this compound-Resistant Cell Line
For researchers wanting to study resistance mechanisms from the ground up, generating a this compound-resistant cell line is the first step.
Experimental Protocol: Generating a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line as described in the troubleshooting section.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Stepwise Dose Escalation:
-
Once the cells have recovered and are proliferating steadily, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Continuously culture the cells in this new concentration. You may observe significant cell death initially. The surviving cells are the ones adapting to the drug.
-
Repeat this process of incrementally increasing the this compound concentration once the cell population has stabilized at each step. This process can take several weeks to months.
-
-
Cryopreservation: At each successful concentration increase, it is crucial to cryopreserve a batch of cells. This allows you to return to a previous stage if the entire population dies at a higher concentration.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), perform a new IC50 assay to quantify the level of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, you can perform single-cell cloning by limiting dilution in 96-well plates. This will allow you to study the properties of a specific resistant clone.
References
- 1. mdpi.com [mdpi.com]
- 2. ch.promega.com [ch.promega.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.lonza.com [knowledge.lonza.com]
Technical Support Center: Minimizing Bleeding Complications of DAPT in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing bleeding complications associated with Dual Antiplatelet Therapy (DAPT) in animal models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support the design and execution of robust preclinical studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions to ensure data integrity and animal welfare.
Issue 1: High Inter-Animal Variability in Bleeding Assays
| Potential Cause | Troubleshooting Solution |
| Inconsistent Surgical Technique | Standardize the injury method precisely. For tail transection, use a sharp, fresh blade for each animal and cut at the exact same diameter of the tail. For saphenous vein bleeding, ensure the incision length and depth are consistent. Utilize a template or guide for incisions. |
| Animal Stress | Acclimatize animals to the experimental room and handling procedures for several days before the experiment. Perform procedures in a quiet, dedicated space to minimize stress, which can affect physiological responses, including hemostasis. |
| Variable Animal Physiology | Use age- and weight-matched animals from a reputable supplier. Be aware of potential strain-specific differences in hemostatic function. |
| Temperature Fluctuations | Maintain a consistent ambient temperature in the experimental room. For tail bleeding assays where the tail is immersed in saline, ensure the saline temperature is precisely controlled (typically 37°C) as temperature can significantly impact blood flow and clotting.[1] |
| Inconsistent Blood Collection/Measurement | For blood loss measurement, ensure the filter paper is consistently applied to the bleeding site without applying pressure. If measuring hemoglobin content, ensure complete lysis of red blood cells and consistent volume collection. |
Issue 2: Unexpected Animal Mortality
Problem: Animals are found dead unexpectedly during the study period, not directly related to a planned bleeding assessment.
| Potential Cause | Troubleshooting Solution |
| Spontaneous Hemorrhage | High doses of this compound can lead to spontaneous internal bleeding, particularly in the gastrointestinal (GI) tract. Perform daily wellness checks, including monitoring for signs of pallor, lethargy, or abdominal distension. Consider reducing the drug dosage or the duration of treatment. |
| Gastrointestinal Ulceration and Perforation | This compound, especially the aspirin component, can induce severe gastric ulceration leading to perforation and peritonitis.[2][3] Prophylactic administration of a proton pump inhibitor (PPI) or H2 receptor antagonist can be considered, though this may introduce a confounding variable.[2] |
| Off-Target Drug Effects | While rare, consider potential off-target effects of the specific P2Y12 inhibitor being used. Review the drug's pharmacology and toxicology profile. |
| Dehydration and Malnutrition | Animals experiencing discomfort from GI issues may reduce their food and water intake. Monitor body weight and hydration status daily. Provide palatable, moist food and easily accessible water. |
| Stress from Repeated Procedures | Repeated handling, dosing, and blood sampling can be stressful and contribute to poor outcomes. Refine procedures to minimize stress and ensure adequate recovery time between interventions. |
Issue 3: Difficulty in Achieving Consistent Gastric Ulceration
Problem: In a this compound-induced gastric bleeding model, the incidence or severity of gastric ulcers is inconsistent between animals.
| Potential Cause | Troubleshooting Solution |
| Fasting Period Variability | The duration of fasting prior to NSAID administration is critical. Standardize the fasting period (typically 18-24 hours with free access to water) to ensure an empty stomach and consistent drug absorption and gastric irritation. |
| Inconsistent Drug Administration | Ensure accurate oral gavage technique to deliver the full dose directly into the stomach. Variability in administration can lead to inconsistent drug exposure. |
| Coprophagy | Rats and mice may engage in coprophagy (ingesting feces), which can buffer stomach acid and alter the gut environment. House animals in cages with wire mesh floors during the fasting period to prevent this. |
| Animal Strain | Different rat and mouse strains have varying susceptibility to NSAID-induced gastric damage. Select a strain known to be sensitive, such as Wistar rats. |
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models to assess this compound-induced bleeding?
A1: The most commonly used models are the tail transection/amputation model and the saphenous vein bleeding model in mice and rats. For assessing gastrointestinal bleeding, the NSAID-induced gastric ulceration model in rats is frequently employed.[2]
Q2: How can I minimize the number of animals used in my bleeding studies?
A2: Implementing the 3Rs (Replacement, Reduction, Refinement) is crucial. Refine your experimental design to reduce variability, which will increase statistical power and potentially reduce the number of animals needed per group. Conduct a power analysis based on pilot data to determine the minimum number of animals required to achieve statistical significance.
Q3: My P2Y12 inhibitor is not causing a significant increase in bleeding time compared to the vehicle control. What could be the reason?
A3: There are several possibilities:
-
Suboptimal Dose: The dose may be too low to achieve sufficient platelet inhibition in the chosen species. Conduct a dose-response study to determine the optimal dose.
-
Poor Bioavailability: The drug may have poor oral bioavailability in the animal model. Check the pharmacokinetic profile of the drug in the species you are using.
-
Metabolic Differences: The animal model may metabolize the drug differently than humans. For prodrugs like clopidogrel, the enzymatic activity required for its activation might differ.
-
Insensitive Bleeding Assay: The chosen bleeding model may not be sensitive enough to detect the effects of the drug. Consider using a more sensitive model or increasing the severity of the injury.
Q4: Is it necessary to use a combination of aspirin and a P2Y12 inhibitor to model this compound, or can I use a P2Y12 inhibitor alone?
A4: To accurately model clinical this compound, a combination of aspirin and a P2Y12 inhibitor is essential. Aspirin and P2Y12 inhibitors have different mechanisms of action on platelet aggregation, and their combination leads to a synergistic antiplatelet effect and a higher bleeding risk. Using a P2Y12 inhibitor alone would represent monotherapy, not this compound.
Q5: What are the key ethical considerations when conducting this compound-induced bleeding studies in animals?
A5: Animal welfare is paramount. Key considerations include:
-
Minimizing Pain and Distress: Use appropriate anesthesia and analgesia for all surgical procedures.
-
Humane Endpoints: Establish clear humane endpoints for animals showing signs of severe distress, such as excessive bleeding, lethargy, or significant weight loss.
-
Post-Procedural Care: Provide close monitoring and supportive care after any invasive procedure.
-
Justification of Animal Numbers: Use the minimum number of animals necessary to obtain statistically valid results. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound on bleeding parameters in various animal models.
Table 1: Effect of this compound on Tail Bleeding Time in Mice
| Treatment Group | Animal Strain | Bleeding Time (seconds) | Reference |
| Vehicle | C57BL/6 | 120 ± 25 | Fictional Data |
| Aspirin (10 mg/kg) | C57BL/6 | 250 ± 40 | Fictional Data |
| Clopidogrel (10 mg/kg) | C57BL/6 | 310 ± 55 | Fictional Data |
| Aspirin + Clopidogrel | C57BL/6 | >600 | Fictional Data |
Table 2: Effect of this compound on Gastric Ulcer Index in Rats
| Treatment Group | Animal Strain | Ulcer Index (mm²) | Reference |
| Vehicle | Wistar | 0.5 ± 0.2 | [4] |
| Aspirin (200 mg/kg) | Wistar | 8.2 ± 1.5 | [4] |
| Clopidogrel (30 mg/kg) + Aspirin (25 mM perfusion) | Wistar | 15.4 ± 2.1 | [2] |
| Ranitidine + Aspirin | Wistar | 2.1 ± 0.4 | [4] |
Experimental Protocols
Protocol 1: Tail Transection Bleeding Assay in Mice
Objective: To assess bleeding time and/or blood loss following tail transection in mice treated with this compound.
Materials:
-
Age- and weight-matched mice
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Sharp surgical scissors or scalpel
-
37°C physiological saline in a pre-weighed tube
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Submerge the distal 2 cm of the tail in 37°C saline for 2 minutes to normalize temperature.
-
Gently dry the tail.
-
Transect the tail at a 3 mm diameter point with a sharp blade.
-
Immediately immerse the tail in a pre-weighed tube containing 37°C saline and start the timer.
-
Record the time until bleeding cessation, defined as no blood flow for at least 30 seconds. A cut-off time (e.g., 20 minutes) should be established.
-
For blood loss measurement, weigh the tube with the collected blood.
Protocol 2: Saphenous Vein Bleeding Assay in Mice
Objective: To measure bleeding time from the saphenous vein in mice treated with this compound.
Materials:
-
Age- and weight-matched mice
-
Anesthesia
-
Surgical tape
-
Gauze
-
Micro-scalpel or 25G needle
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse and secure the hind limb with surgical tape.
-
Carefully remove the fur over the medial aspect of the thigh to expose the saphenous vein.
-
Make a small, standardized incision or puncture in the saphenous vein.
-
Start the timer immediately and gently blot the emerging blood with filter paper every 15-30 seconds without disturbing the wound.
-
Record the time to cessation of bleeding, defined as no new blood on the filter paper for a full interval.
Protocol 3: NSAID-Induced Gastric Bleeding Model in Rats
Objective: To induce and quantify gastric bleeding and ulceration in rats following this compound administration.
Materials:
-
Wistar rats (180-220g)
-
Aspirin and P2Y12 inhibitor
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution
-
Stereomicroscope or magnifying lens
-
Ruler or digital calipers
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer the P2Y12 inhibitor or vehicle orally.
-
One hour later, administer aspirin (e.g., 200 mg/kg) or vehicle orally.
-
Four hours after aspirin administration, euthanize the rats.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Examine the gastric mucosa for lesions under a stereomicroscope.
-
Measure the length and width of each lesion and calculate the ulcer index (sum of the areas of all lesions for each stomach).
-
A scoring system can also be used to grade the severity of the lesions.[5][6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of aspirin and P2Y12 inhibitors, the key components of this compound.
Caption: Mechanism of action of Aspirin via COX-1 inhibition.
References
- 1. Clopidogrel-Induced Gastric Injury in Rats is Attenuated by Stable Gastric Pentadecapeptide BPC 157 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of gastric bleeding induced by dual antiplatelet therapy using aspirin and clopidogrel--prophylactic effect of antiulcer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of the anti-platelet drugs, clopidogrel, ticlopidine, and cilostazol on aspirin-induced gastric bleeding and damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
DAPT dose optimization for specific research applications
Welcome to the technical support center for DAPT (γ-secretase inhibitor). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor.[1] Its primary mechanism of action is the inhibition of the γ-secretase complex, an intramembrane protease. A key target of γ-secretase is the Notch receptor.[2][3] By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which then cannot translocate to the nucleus to activate target gene transcription.[4] This ultimately leads to the downregulation of the Notch signaling pathway.
Q2: What are the main research applications of this compound?
A2: this compound is widely used in various research areas, including:
-
Neuroscience: To study the role of Notch signaling in neural stem cell differentiation and to promote the differentiation of pluripotent stem cells into neurons.[3][5] It is also used in Alzheimer's disease research to inhibit the production of amyloid-β (Aβ) peptides.[1][2]
-
Cancer Biology: To investigate the role of Notch signaling in cancer stem cell self-renewal, proliferation, and survival. This compound has been shown to induce apoptosis in various cancer cell lines.[4][6][7]
-
Developmental Biology: To elucidate the role of Notch signaling in embryonic development and cell fate decisions.[3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent γ-secretase inhibitor, it's important to be aware of potential off-target effects. Besides Notch, γ-secretase has other substrates, and this compound can interfere with their processing. These substrates include the amyloid precursor protein (APP), E-cadherin, and ErbB4.[3][8] Interestingly, at very low nanomolar concentrations, this compound has been observed to paradoxically increase the levels of Aβ42.[9]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a lyophilized powder.[4] For a stock solution, it is soluble in DMSO at concentrations up to 15 mg/ml and in ethanol at 1 mg/ml.[4] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-25 mM), which can then be further diluted in cell culture medium to the desired working concentration immediately before use.[4][8] Store the lyophilized powder and the DMSO stock solution at -20°C, protected from light.[4][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.[4] Once in solution, this compound should be used within 3 months to prevent loss of potency.[4]
Troubleshooting Guide
Q1: I am observing high levels of cell death in my this compound-treated cultures, even at concentrations that are reported to be effective. What could be the cause?
A1: High cytotoxicity can be a significant issue. Here are a few potential causes and solutions:
-
DMSO Toxicity: The final concentration of DMSO in your cell culture medium may be too high. It is crucial to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO as your this compound-treated samples) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is recommended to perform a dose-response experiment (e.g., using a range of concentrations from 1 µM to 50 µM) to determine the optimal, non-toxic concentration for your specific cell line.
-
Prolonged Incubation: Extended exposure to this compound can lead to increased cell death. Consider reducing the incubation time. Typical treatment durations range from 12 to 48 hours, but this may need to be optimized for your experimental setup.[4]
Q2: I am not seeing the expected inhibitory effect of this compound on Notch signaling or its downstream targets. What should I check?
A2: If this compound is not producing the desired effect, consider the following troubleshooting steps:
-
This compound Potency: Ensure that your this compound stock solution has not degraded. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may be compromised.[4] It is advisable to use a fresh stock solution.
-
Inadequate Concentration: The concentration of this compound you are using might be too low to effectively inhibit γ-secretase in your specific cell type. Refer to the literature for concentrations used in similar cell lines or perform a dose-response experiment to determine the effective concentration.
-
Assay Sensitivity: Verify that your readout for Notch signaling inhibition (e.g., Western blot for cleaved Notch1, qPCR for Hes1 expression) is sensitive enough to detect the changes.
-
Precipitation in Media: this compound has low solubility in aqueous media.[8] When diluting your DMSO stock in the culture medium, ensure it is mixed thoroughly to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding this compound.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you encounter solubility issues with this compound in DMSO, gentle warming and/or sonication can aid in dissolution. However, be cautious with heating as it may affect the compound's stability. Always ensure the this compound is fully dissolved before making further dilutions.
Data Presentation: this compound Concentration and Efficacy
The following tables summarize key quantitative data for this compound across various applications.
Table 1: IC50 Values of this compound for γ-Secretase Inhibition
| Cell Line/System | Target | IC50 | Reference |
| HEK 293 cells | Aβ Production | 20 nM | [2] |
| Human Primary Neuronal Cultures | Total Aβ | 115 nM | [4] |
| Human Primary Neuronal Cultures | Aβ42 | 200 nM | [4] |
| Neuronal Membranes | N-Cadherin Cleavage | ~30 nM | [9] |
Table 2: Recommended Working Concentrations of this compound for In Vitro Applications
| Application | Cell Type | Concentration Range | Treatment Duration | Reference |
| General Use | Various | 10 - 50 µM | 12 - 48 hours | [4] |
| Neuronal Differentiation | Pluripotent Stem Cells | 1 - 10 µM | 4 - 16 days | [5][10][11] |
| Apoptosis Induction | Colon Cancer Initiating Cells | 10 µM | Continuous | [6] |
| Apoptosis Induction | Esophageal Cancer Cells | 5 µM | 24 - 96 hours | [12] |
| Inhibition of Cell Proliferation | Lung Squamous Carcinoma | IC50 of 11.3 µM | Not Specified | [2] |
| Inhibition of Self-Renewal | Ovarian Cancer Stem-like Cells | Concentration-dependent | 14 days | [7] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Induced Pluripotent Stem Cells (iPSCs) using this compound
This protocol provides a general guideline for inducing neuronal differentiation from iPSCs by inhibiting Notch signaling.
-
Cell Plating: Plate iPSCs on a suitable matrix (e.g., Matrigel) in iPSC maintenance medium.
-
Initiation of Differentiation: When cells reach the desired confluency, switch to a neural induction medium.
-
This compound Treatment: Supplement the neural induction medium with this compound at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Medium Changes: Perform partial or full medium changes every 1-2 days with fresh, this compound-containing neural induction medium.
-
Monitoring Differentiation: Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of spindle-shaped cells and neurite outgrowths.[10]
-
Duration of Treatment: Continue this compound treatment for 12-16 days.[10]
-
Characterization: At the end of the differentiation period, characterize the cells using immunofluorescence for neural markers such as Nestin, Pax6, and TuJ1.[10][11]
Protocol 2: Cytotoxicity Assay to Determine this compound IC50
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common range to test is 2.5 µM to 160 µM.[2] Remember to include a vehicle control (0.1% DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[2]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.[2]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γ-Secretase Inhibitor, this compound Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Dual Antiplatelet Therapy in Preclinical Models with Comorbidities: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing Dual Antiplatelet Therapy (DAPT) in preclinical models complicated by common comorbidities such as diabetes, chronic kidney disease (CKD), and obesity. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the design and execution of your studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration and evaluation of this compound in preclinical models with comorbidities.
| Observed Problem | Potential Causes | Troubleshooting Steps |
| High Bleeding Incidence Despite Standard this compound Dosing | - Comorbidities like CKD can impair platelet function and prolong bleeding times intrinsically. - Synergistic effects of the comorbidity and this compound on hemostasis. | 1. Re-evaluate this compound Dosage: Consider reducing the dose of one or both antiplatelet agents. 2. Assess Baseline Hemostasis: Measure baseline bleeding time and platelet aggregation in comorbid animals before this compound administration to establish a new "normal" range. 3. Refine Surgical Procedures: Ensure all surgical procedures are minimally invasive to reduce the risk of bleeding complications. |
| Variable or Reduced Efficacy of Clopidogrel | - Diabetes: Hyperglycemia can lead to P2Y12 receptor upregulation and constitutive activation, diminishing the inhibitory effect of clopidogrel.[1][2] - CKD: Uremia can alter the metabolic activation of clopidogrel. | 1. Switch to a More Potent P2Y12 Inhibitor: Consider using prasugrel or ticagrelor, which have more predictable antiplatelet effects. 2. Verify Drug Metabolism: If possible, measure the levels of the active metabolite of clopidogrel to assess for impaired bioactivation. 3. Increase Clopidogrel Dose: A higher dose may be required to achieve therapeutic levels of platelet inhibition in diabetic models.[3] |
| Inconsistent Platelet Aggregation Results | - Diabetes: Platelet hyperreactivity is a known phenomenon in diabetic models, leading to variability. - Obesity: Increased platelet reactivity has been observed in obese models. - Technical Variability: Pipetting errors, timing of agonist addition, and blood sample handling can all introduce variability. | 1. Standardize Blood Collection: Use a consistent and minimally traumatic method for blood collection. 2. Control for Hyperglycemia: Monitor blood glucose levels in diabetic animals and ensure they are within the target range for the model. 3. Optimize Aggregometry Protocol: Ensure consistent timing, agonist concentrations, and temperature during the assay. Run control samples with each batch. |
| Unexpected Thrombotic Events Despite this compound | - Aspirin Resistance: More common in diabetic subjects, where alternative pathways of platelet activation may be upregulated. - Insufficient P2Y12 Inhibition: As described above, comorbidities can reduce the efficacy of clopidogrel. - Prothrombotic State: The underlying comorbidity (e.g., inflammation in obesity, endothelial dysfunction in CKD) can create a prothrombotic environment that this compound cannot fully overcome. | 1. Assess Aspirin Efficacy: Measure thromboxane B2 levels to confirm adequate COX-1 inhibition. 2. Confirm P2Y12 Inhibition: Use a platelet function assay specific to the P2Y12 pathway. 3. Consider Alternative Antithrombotic Strategies: In models with a strong prothrombotic phenotype, the addition of an anticoagulant may be necessary to prevent thrombosis. |
Frequently Asked Questions (FAQs)
Q1: How do I establish the appropriate this compound dose for a preclinical model with a comorbidity?
A1: There is no one-size-fits-all answer. The optimal dose will depend on the animal model, the specific comorbidity, and the antiplatelet agents being used. It is crucial to conduct a dose-finding study where you evaluate both the antiplatelet efficacy (e.g., using platelet aggregation assays) and the bleeding risk (e.g., using a tail bleeding time assay) at various doses. Start with doses reported in the literature for healthy animals and adjust based on your findings in the comorbid model.
Q2: What are the most common challenges when inducing comorbidities in animal models for this compound studies?
A2:
-
Diabetes (Streptozotocin-induced): Achieving a stable, non-lethal level of hyperglycemia can be challenging. The timing of this compound initiation relative to diabetes induction is also a critical variable.[4][5][6]
-
Chronic Kidney Disease (Adenine-induced): The severity of renal failure can be variable and may impact the overall health and survival of the animals, making it difficult to conduct long-term this compound studies.[7][8][9]
-
Obesity (High-Fat Diet-induced): The time required to induce a significant obese phenotype can be long, and the metabolic changes can vary between individual animals and different mouse/rat strains.[10][11][12]
Q3: How can I model the interaction between this compound and comorbidities in signaling pathways?
A3: Visualizing the signaling pathways can help to understand the complex interactions. For example, in diabetes, the P2Y12 signaling pathway is often upregulated.[1][2][13] A diagram can illustrate how this compound targets this pathway and how hyperglycemia might counteract its effects.
Q4: Are there alternatives to clopidogrel for preclinical studies in comorbid models?
A4: Yes, prasugrel and ticagrelor are more potent P2Y12 inhibitors with more predictable pharmacokinetics and pharmacodynamics.[14] They may be more suitable for use in models where clopidogrel efficacy is expected to be variable, such as in diabetes.
Experimental Protocols
Induction of Comorbidities
1. Streptozotocin (STZ)-Induced Diabetes in Mice
-
Objective: To induce a model of Type 1 diabetes characterized by hyperglycemia.
-
Protocol:
-
Fast male C57BL/6 mice for 4-6 hours.[5]
-
Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg.[15]
-
Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Provide supportive care, including readily available food and water, to prevent hypoglycemia in the initial phase after β-cell destruction.
-
2. Adenine-Induced Chronic Kidney Disease in Rats
-
Objective: To induce chronic kidney disease characterized by tubulointerstitial fibrosis and renal dysfunction.
-
Protocol:
-
Feed male Sprague-Dawley rats a diet containing 0.75% (w/w) adenine for 4 weeks.[8]
-
Provide free access to water.
-
Monitor body weight and food intake regularly.
-
At the end of the 4-week period, confirm CKD by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
3. High-Fat Diet (HFD)-Induced Obesity in Mice
-
Objective: To induce obesity and associated metabolic dysfunction.
-
Protocol:
-
At 6 weeks of age, switch male C57BL/6J mice to a high-fat diet (e.g., 60% kcal from fat).[11][16]
-
Maintain a control group on a standard chow diet.
-
Continue the respective diets for 12-16 weeks.
-
Monitor body weight weekly.
-
Confirm the obese phenotype by measuring body weight, adiposity, and metabolic parameters such as fasting glucose and insulin levels.
-
Assessment of this compound Efficacy and Safety
1. Platelet Aggregation Assay (Light Transmittance Aggregometry)
-
Objective: To measure the extent of platelet aggregation in response to an agonist.
-
Protocol:
-
Collect whole blood via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Measure platelet aggregation in response to agonists such as ADP (to assess P2Y12 inhibition) and arachidonic acid (to assess COX-1 inhibition) using a light transmittance aggregometer.
-
2. Tail Bleeding Time Assay
-
Objective: To assess in vivo hemostasis and the bleeding risk associated with this compound.
-
Protocol:
-
Anesthetize the mouse or rat.
-
Place the animal in a prone position.
-
Transect the tail 5 mm from the tip using a sterile scalpel blade.
-
Immediately start a stopwatch and gently blot the blood every 15-30 seconds with filter paper without disturbing the wound.
-
Stop the stopwatch when bleeding ceases for at least 30 seconds. This is the bleeding time.
-
Quantitative Data from Preclinical Studies
| Model | This compound Regimen | Platelet Aggregation (% Inhibition vs. Control) | Bleeding Time (seconds) | Reference |
| Diabetic Mice (STZ) | Clopidogrel (10 mg/kg) + Aspirin (10 mg/kg) | Reduced inhibition compared to non-diabetic controls | Increased | [3][17] |
| CKD Rats (Adenine) | Clopidogrel (25 mg/kg) + Aspirin (10 mg/kg) | Variable | Significantly prolonged | [18] |
| Obese Mice (HFD) | Ticagrelor (40 mg/kg) + Aspirin (10 mg/kg) | Maintained | Moderately increased | [19] |
Note: The values in this table are representative and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Healthy vs. Comorbid States
Caption: this compound signaling in healthy vs. comorbid states.
Experimental Workflow for this compound Studies in Comorbid Preclinical Models
Caption: General experimental workflow for this compound studies.
Logical Troubleshooting Flowchart
References
- 1. ahajournals.org [ahajournals.org]
- 2. drvoice.cn [drvoice.cn]
- 3. The effect of clopidogrel on platelet activity in patients with and without type-2 diabetes mellitus: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. diacomp.org [diacomp.org]
- 6. scispace.com [scispace.com]
- 7. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 15. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. The effect of clopidogrel on platelet activity in patients with and without type-2 diabetes mellitus: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 19. Ticagrelor, but Not Clopidogrel, Attenuates Hepatic Steatosis in a Model of Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DAPT Response Variability
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of variable platelet response to Dual Antiplatelet Therapy (DAPT), which typically involves a combination of aspirin and a P2Y12 receptor inhibitor like clopidogrel.
Frequently Asked Questions (FAQs)
Q1: What is "high on-treatment platelet reactivity" (HPR) and why is it a concern?
A1: High on-treatment platelet reactivity (HPR), sometimes referred to as "resistance," describes a situation where platelets remain highly reactive despite antiplatelet therapy.[1] This is a significant concern because it's associated with an increased risk of major adverse cardiovascular events, such as stent thrombosis and myocardial infarction, in patients receiving this compound.[1][2] The incidence of HPR can vary widely depending on the assay used and the patient population.[3]
Q2: What are the primary causes of variability in platelet response to this compound?
A2: Variability is multifactorial and can be attributed to clinical, genetic, and cellular factors.[2]
-
Genetic Factors: Polymorphisms in genes responsible for drug metabolism, particularly the cytochrome P450 (CYP) enzymes like CYP2C19 for clopidogrel, can significantly alter the conversion of the prodrug to its active metabolite.[3][4] Genetic variations in platelet receptors (e.g., P2Y12) can also play a role.[3]
-
Clinical Factors: Patient-specific factors such as age, diabetes, obesity, and hypertension are known to influence platelet reactivity.[5] Drug-drug interactions, for instance with certain proton pump inhibitors or NSAIDs, can also interfere with this compound efficacy.[4][6]
-
Cellular Factors: Platelets can be activated through pathways not targeted by aspirin (COX-1) or clopidogrel (P2Y12), leading to residual reactivity.[3][4]
Q3: Which laboratory tests are commonly used to measure platelet response to this compound?
A3: Several assays are available, each with its own methodology, advantages, and disadvantages.[7] The most common include:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard, it measures the change in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist (e.g., ADP).[8][9]
-
VerifyNow® P2Y12 Assay: A point-of-care, whole-blood, cartridge-based turbidimetric assay that measures platelet aggregation.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based method that specifically assesses the inhibition of the P2Y12 receptor pathway.[10][11]
-
Multiplate® Analyzer: A whole-blood impedance aggregometry method.[5]
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge.[12][13] This section addresses specific issues you might encounter.
Q: Why are my platelet aggregation results inconsistent across experiments?
A: Inconsistent results often stem from pre-analytical variables, which are factors that can alter the sample before the analysis even begins.[7][14] It is crucial to standardize every step of your protocol.[15]
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent platelet assay results.
Key Pre-Analytical Variables to Control:
-
Blood Collection: Use a consistent, non-traumatic venipuncture technique with a 21-gauge or larger needle.[16] The type of anticoagulant (e.g., 3.2% sodium citrate) and tube material can influence platelet activation.[17] Ensure tubes are filled to the correct volume.[10]
-
Time Delay: The time between blood collection and analysis is critical. Platelet function can change significantly after just a few hours.[18][19] Aim to process samples within a standardized window, typically not exceeding 2-4 hours.[20]
-
Sample Transport: Samples should be kept at room temperature and protected from excessive agitation or shaking, which can prematurely activate platelets.[10][16] Do not use pneumatic tube systems for transport.[21]
-
Sample Processing: For assays like LTA, centrifugation speed and time for preparing platelet-rich plasma (PRP) must be consistent to avoid variability.[17]
Q: My VerifyNow® results seem incorrect or are showing an error code.
A: Besides the pre-analytical issues mentioned above, VerifyNow® has specific factors that can affect results:
-
Hematocrit (HCT) and Platelet Count: Very low hematocrit (<20%) or platelet counts (<50,000/µL) can interfere with the assay and are contraindications for testing.[21][22]
-
GP IIb/IIIa Inhibitors: Recent administration of GP IIb/IIIa inhibitors (e.g., abciximab, eptifibatide) will interfere with the P2Y12 and Aspirin assays.[21] Ensure the proper washout period has been observed (up to 14 days for abciximab).
-
Improper Sample Handling: Ensure the Greiner citrate tube is filled to the black line and inverted gently 5 times to mix. Do not shake the tube.[16]
Data Presentation: HPR Cut-Off Values
Defining HPR is dependent on the assay used. The following table summarizes commonly cited cut-off values for identifying patients with HPR to P2Y12 inhibitors. Note that these values can vary slightly between studies and clinical contexts.[23]
| Platelet Function Assay | Agonist | Typical HPR Cut-Off Value | Citation(s) |
| Light Transmission Aggregometry (LTA) | 5 µM ADP | > 46% | [23][24] |
| VerifyNow® P2Y12 | 20 µg/mL ADP | > 230 - 240 PRU (P2Y12 Reaction Units) | [23][24] |
| VASP Phosphorylation Assay | PGE1 + ADP | > 50% PRI (Platelet Reactivity Index) | [23][24] |
| Multiplate® Analyzer | ADP | > 468 AU*min | [23] |
There is some debate that the VASP PRI >50% may overestimate HPR, with some research suggesting a cut-off of >60% may be more appropriate.[24]
Signaling Pathways and Drug Mechanisms
Understanding the underlying signaling pathways is crucial for interpreting experimental results. This compound targets two primary pathways in platelet activation.
Aspirin's Mechanism: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, preventing the conversion of arachidonic acid (AA) to thromboxane A2 (TXA2), a potent platelet agonist.[3][6]
P2Y12 Inhibitors' Mechanism: Clopidogrel is a prodrug that is converted to an active metabolite, which irreversibly blocks the P2Y12 receptor.[3] This prevents adenosine diphosphate (ADP) from binding and signaling through the Gi-coupled pathway, which normally leads to a decrease in cyclic AMP (cAMP) and subsequent platelet activation and aggregation.[25][26]
Caption: this compound signaling pathways in platelets.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
LTA remains a reference method for assessing platelet function.[17][27]
Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Aggregometer (e.g., Chrono-log Model 700)
-
Calibrated pipettes
-
Siliconized glass or plastic cuvettes with stir bars
-
3.2% Sodium Citrate blood collection tubes
-
Refrigerated centrifuge
-
Agonist: Adenosine Diphosphate (ADP), prepared to desired stock concentration
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes using a 21-gauge needle with a clean venipuncture. Discard the first 2-3 mL of blood. Invert tubes gently 5-6 times. Let samples rest at room temperature for 30 minutes before processing.
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to pellet all cellular components. Collect the supernatant (PPP).
-
Platelet Count Adjustment (Optional but Recommended): Count platelets in the PRP and adjust to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP if necessary.
-
Aggregometer Setup: Turn on the aggregometer to allow it to warm up. Place a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP to set the 0% aggregation baseline.[9]
-
Aggregation Assay:
-
Pipette the adjusted PRP (e.g., 450 µL) into a new cuvette with a stir bar and place it in the incubation well of the aggregometer for 1-2 minutes to equilibrate to 37°C.
-
Move the cuvette to the assay well to begin recording.
-
Add the ADP agonist (e.g., 50 µL of a 10x stock to achieve a final concentration of 5 µM) and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximal aggregation percentage achieved during the recording period.[9]
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
This assay specifically measures the phosphorylation state of VASP as a marker of P2Y12 receptor inhibition.[28][29]
Objective: To determine the Platelet Reactivity Index (PRI) in whole blood samples.
Materials:
-
Flow cytometer
-
VASP/P2Y12 analysis kit (e.g., from Stago/Biocytex) containing Prostaglandin E1 (PGE1) and PGE1+ADP reagents.[10]
-
3.2% Sodium Citrate blood collection tubes
-
Fixative and permeabilization reagents
-
Fluorochrome-conjugated anti-VASP-P antibody
Methodology:
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes as described for LTA. Samples can be stored at room temperature and are stable for up to 48 hours.[10][28]
-
Sample Preparation:
-
Label two tubes for each blood sample: "PGE1" and "PGE1+ADP".
-
Add 10 µL of the "PGE1" reagent to the first tube.
-
Add 10 µL of the "PGE1+ADP" reagent to the second tube.
-
Add 10 µL of whole blood to each tube, vortex gently, and incubate for 10 minutes at room temperature.
-
-
Fixation & Permeabilization: Follow the kit manufacturer's instructions for fixing and permeabilizing the cells, which is necessary to allow the antibody to access the intracellular VASP protein.[10]
-
Antibody Staining: Add the fluorescently labeled monoclonal antibody specific for phosphorylated VASP to the samples. Incubate as per the manufacturer's protocol, typically in the dark.
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the Mean Fluorescence Intensity (MFI) for both the PGE1-treated sample (MFI_PGE1) and the PGE1+ADP-treated sample (MFI_PGE1+ADP).
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula:
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Aspirin and clopidogrel resistance: possible mechanisms and clinical relevance. Part II: Potential causes and laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. biocytex.fr [biocytex.fr]
- 11. fritsmafactor.com [fritsmafactor.com]
- 12. Variability in clinical laboratory practice in testing for disorders of platelet function: results of two surveys of the North American Specialized Coagulation Laboratory Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability in clinical laboratory practice in testing for disorders of platelet function | Semantic Scholar [semanticscholar.org]
- 14. ashpublications.org [ashpublications.org]
- 15. biodatacorp.com [biodatacorp.com]
- 16. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Effect of preanalytical time-delay on platelet function as measured by multiplate, PFA-100 and VerifyNow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. VerifyNow Platelet Inhibition [testguide.labmed.uw.edu]
- 22. The effect of correcting VerifyNow P2Y12 assay results for hematocrit in patients undergoing percutaneous coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High residual platelet reactivity on clopidogrel: its significance and therapeutic challenges overcoming clopidogrel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. light-transmission-aggregometry-and-atp-release-for-the-diagnostic-assessment-of-platelet-function - Ask this paper | Bohrium [bohrium.com]
- 28. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 29. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DAPT Duration in Long-term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual antiplatelet therapy (DAPT) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for long-term this compound studies?
A1: The most frequently used large animal models for cardiovascular research, including this compound studies, are porcine and rabbit models. Porcine models are favored for their anatomical and physiological similarities to the human cardiovascular system, making them suitable for studies involving coronary stents and myocardial infarction.[1][2] Rabbit models are particularly sensitive to cholesterol-induced atherosclerosis and are often used to study the effects of this compound on plaque progression and thrombosis.[3][4][5]
Q2: What are the typical dosages of aspirin and clopidogrel used in long-term rabbit and porcine studies?
A2: Dosages can vary depending on the specific study design and research question. However, some commonly reported oral dosages are:
-
Rabbits:
-
Pigs:
It is crucial to perform dose-finding studies to determine the optimal balance between antithrombotic efficacy and bleeding risk for your specific animal model and experimental setup.[7]
Q3: How can I monitor the efficacy of this compound in my animal model?
A3: this compound efficacy can be assessed through various methods, including:
-
Platelet Aggregometry: This is a common method to measure the inhibition of platelet aggregation in response to agonists like ADP. A significant reduction in platelet aggregation indicates an effective antiplatelet response.[6]
-
Thrombus Formation Models: In vivo models, such as electrically induced carotid artery thrombosis or stent placement in an arteriovenous shunt, can be used to directly assess the antithrombotic effect of this compound.[3][7]
-
Bleeding Time: While primarily a safety measure, a prolonged bleeding time can also indicate a potent antiplatelet effect.[7]
Q4: What are the key considerations for determining the optimal duration of this compound in a long-term animal study?
A4: The optimal duration of this compound is a balance between preventing thrombotic events and minimizing bleeding complications. Key factors to consider include:
-
The specific research question: Is the study focused on early stent thrombosis, late-stage plaque stabilization, or other long-term outcomes?
-
The animal model: Different species may have varying rates of endothelialization and healing after vascular injury.
-
The type of vascular injury or disease model: The severity and nature of the induced pathology will influence the risk of thrombosis.
-
Observed bleeding events: The incidence and severity of bleeding complications should be closely monitored and may necessitate a shorter this compound duration.
Troubleshooting Guides
Issue 1: Excessive Bleeding or Hemorrhagic Complications
Symptoms:
-
Visible signs of bleeding (e.g., from surgical sites, nose, or rectum).
-
Hematomas or excessive bruising.
-
A significant drop in hematocrit or hemoglobin levels in blood analysis.
-
Pale mucous membranes.
Possible Causes:
-
Drug dosage is too high for the specific animal or species.
-
Individual animal sensitivity to antiplatelet agents.
-
Underlying conditions that may be exacerbated by this compound (e.g., gastrointestinal ulcers).
Troubleshooting Steps:
-
Immediate Assessment:
-
Evaluate the severity of the bleeding.
-
Provide supportive care, which may include fluid replacement or blood transfusion in severe cases.
-
-
Dose Adjustment:
-
Consider reducing the dose of one or both antiplatelet agents. A synergistic effect has been observed between aspirin and clopidogrel, so even a small dose reduction may be effective.[3]
-
-
Temporary Interruption:
-
In cases of severe bleeding, temporarily discontinuing this compound may be necessary. However, this should be done with caution due to the risk of thrombotic rebound.
-
-
Gastrointestinal Protection:
-
If gastrointestinal bleeding is suspected, consider co-administration of a proton pump inhibitor (PPI) or H2 blocker, though potential drug interactions should be investigated.
-
-
Necropsy:
Issue 2: Lack of Efficacy (Thrombotic Events Occur)
Symptoms:
-
Evidence of thrombosis in the target vessel (e.g., stent thrombosis, vessel occlusion).
-
Clinical signs of ischemia in the target organ.
-
Insufficient inhibition of platelet aggregation in ex vivo assays.
Possible Causes:
-
Drug dosage is too low.
-
Poor drug absorption or rapid metabolism in the animal model.
-
"Clopidogrel resistance," a phenomenon also observed in humans, may occur in some animals.
-
Severe pro-thrombotic stimulus in the experimental model.
Troubleshooting Steps:
-
Verify Drug Administration:
-
Ensure that the animals are receiving the correct dose and that the administration method is effective (e.g., oral gavage).
-
-
Pharmacodynamic Testing:
-
Perform platelet aggregation tests to confirm the level of platelet inhibition. If inhibition is suboptimal, a dose increase may be warranted.[6]
-
-
Dose Escalation:
-
Gradually increase the dose of the P2Y12 inhibitor (e.g., clopidogrel) or aspirin while closely monitoring for bleeding complications.
-
-
Consider Alternative Agents:
-
If clopidogrel resistance is suspected, switching to a more potent P2Y12 inhibitor like prasugrel could be considered, though this may increase bleeding risk.[7]
-
-
Refine the Animal Model:
-
The thrombotic challenge in the animal model may be too severe. Consider refining the model to better mimic the clinical scenario of interest.
-
Data Presentation
Table 1: Summary of this compound Regimens and Outcomes in Porcine Models
| Study Focus | Animal Model | This compound Regimen | Duration | Key Outcomes | Reference |
| Myocardial Infarction | Miniature Pig | Aspirin (10 mg/kg) + Prasugrel (1 mg/kg) | Single dose 4h prior to induction | Reduced MI volume, improved cardiac function | [6] |
| Coronary Stenting | Diabetic/ Hypercholesterolemic Pig | Not specified | Not specified | This compound inhibited thrombus formation in the setting of delayed re-endothelialization | [2] |
Table 2: Summary of this compound Regimens and Outcomes in Rabbit Models
| Study Focus | Animal Model | This compound Regimen | Duration | Key Outcomes | Reference |
| Thrombosis & Restenosis | Atherosclerotic Rabbit | Clopidogrel (1-20 mg/kg) + Aspirin (0.1-10 mg/kg) | Not specified | Synergistic antithrombotic effect, reduced myointimal proliferation, additive effect on bleeding time | [3] |
| Thrombosis & Hemostasis | New Zealand White Rabbit | Clopidogrel (0.3-30 mg/kg/day) or Prasugrel (0.03-10 mg/kg/day) | 3 days | Prasugrel was more potent than clopidogrel; optimal efficacy-to-bleeding ratio at moderate platelet inhibition | [7] |
| Atherosclerosis Progression | Hypercholesterolemic Rabbit | Low-dose Aspirin + Clopidogrel | Not specified | Retarded the progression of atherosclerosis | [4] |
Experimental Protocols
Protocol 1: Establishing a Rabbit Atherosclerosis Model for this compound Studies
-
Animal Selection: Use New Zealand White rabbits.
-
Diet-Induced Atherosclerosis:
-
Vascular Injury (Optional):
-
To induce more complex lesions or thrombosis, a controlled vascular injury can be performed, such as balloon angioplasty of the femoral or carotid artery.
-
-
This compound Administration:
-
Begin this compound administration at the desired time point (e.g., before or after vascular injury).
-
Administer drugs orally via gavage.
-
-
Monitoring and Endpoints:
-
Monitor for signs of bleeding and perform regular blood counts.
-
At the end of the study, euthanize the animals and perform necropsy.
-
Harvest the aorta and other relevant arteries for histological analysis of plaque size, composition, and evidence of thrombosis.
-
Protocol 2: Porcine Model of Myocardial Infarction with this compound
-
Animal Selection: Use male miniature pigs.
-
This compound Administration:
-
Administer a single oral dose of aspirin (10 mg/kg) and prasugrel (1 mg/kg) four hours before the induction of myocardial infarction.[6]
-
-
Induction of Myocardial Infarction:
-
Photochemically induce a thrombotic myocardial infarction using rose bengal and light exposure to a coronary artery.[6]
-
-
Monitoring and Endpoints (24 hours post-MI):
-
Evaluate platelet aggregation using ADP as an agonist.
-
Assess myocardial infarction volume as a percentage of the left ventricle.
-
Measure cardiac function parameters such as end-systolic volume, stroke volume, and ejection fraction using methods like echocardiography.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for a long-term this compound study in a rabbit atherosclerosis model.
Caption: Troubleshooting guide for managing bleeding complications in this compound animal studies.
Caption: Simplified signaling pathway of platelet activation and this compound inhibition.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel porcine model of thrombotic myocardial infarction with cardiac dysfunction sensitive to dual antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clopidogrel versus prasugrel in rabbits. Effects on thrombosis, haemostasis, platelet function and response variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necropsy Reveals Why Animal Died - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 9. Necropsies Solve Mystery of Animal Deaths - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: De-escalation Strategies for Dual Antiplatelet Therapy (DAPT) in a Research Setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with de-escalation strategies for Dual Antiplatelet Therapy (DAPT).
Frequently Asked Questions (FAQs)
Q1: What are the primary this compound de-escalation strategies being investigated in a research setting?
A1: this compound de-escalation strategies aim to reduce bleeding risk without compromising ischemic protection by lowering the intensity of antiplatelet therapy after an initial period of more potent treatment. The main strategies fall into two categories:
-
Unguided (or uniform) De-escalation: This approach involves switching from a potent P2Y12 inhibitor (e.g., ticagrelor or prasugrel) to a less potent one (clopidogrel) or reducing the dose of the potent inhibitor at a predetermined time point, typically 1-3 months after percutaneous coronary intervention (PCI).[1][2] This strategy is based on clinical judgment and does not involve specific laboratory tests to guide the decision.
-
Guided De-escalation: This strategy utilizes laboratory tests to tailor the de-escalation approach to the individual patient's biological response. The two primary methods are:
-
Platelet Function Testing (PFT): Measures the level of platelet reactivity to determine if a patient has an adequate response to a less potent P2Y12 inhibitor like clopidogrel.[3]
-
Genetic Testing: Identifies genetic variants, most commonly in the CYP2C19 gene, that affect the metabolism of clopidogrel.[4][5] Patients without loss-of-function alleles are considered better candidates for de-escalation to clopidogrel.[4]
-
Q2: What is the rationale for this compound de-escalation?
A2: The rationale for this compound de-escalation is to balance the risks of ischemic events and bleeding. The risk of thrombotic events, such as stent thrombosis, is highest in the early period following an acute coronary syndrome (ACS) or PCI.[6] Conversely, the risk of bleeding associated with potent this compound remains relatively constant over time.[6][7] De-escalation strategies aim to provide potent antiplatelet protection during the high-risk initial phase and then reduce the bleeding risk for the remainder of the treatment duration by switching to a less potent regimen.[6]
Q3: What are the key clinical trials investigating this compound de-escalation, and what are their primary findings?
A3: Several randomized controlled trials (RCTs) have provided evidence for this compound de-escalation strategies. The table below summarizes key trials and their findings.
| Trial | De-escalation Strategy | Comparison Group | Primary Efficacy Outcome (Ischemic) | Primary Safety Outcome (Bleeding) | Key Finding |
| TROPICAL-ACS | PFT-guided switch from prasugrel to clopidogrel at 14 days | Standard 12-month prasugrel | Non-inferiority for net adverse clinical events (NACE) was met (7% vs. 9%).[3] | Numerically lower BARC ≥2 bleeding in the de-escalation group.[2] | PFT-guided de-escalation is a feasible and safe alternative to standard potent this compound.[2][3] |
| POPular Genetics | Genotype-guided switch to clopidogrel (for non-carriers of CYP2C19 LoF alleles) | Standard this compound with ticagrelor or prasugrel | Non-inferior for NACE at 1 year (5.1% vs. 5.9%).[4] | Significantly lower rates of major and minor bleeding.[4] | Genotype-guided de-escalation reduced bleeding without an increase in thrombotic events.[4] |
| HOST-REDUCE-POLYTECH-ACS | Unguided dose reduction of prasugrel (10mg to 5mg) after 1 month | Standard 12-month prasugrel (10mg) | Lower rate of NACE in the de-escalation group (7.2% vs. 10.1%).[4] | Significantly lower bleeding events in the de-escalation group.[4] | Prasugrel dose de-escalation improved net clinical outcomes by reducing bleeding.[4] |
| TALOS-AMI | Unguided switch from ticagrelor to clopidogrel at 1 month | Standard 12-month ticagrelor | Lower incidence of cardiovascular death, MI, or stroke in the de-escalation group. | Lower incidence of BARC type 2, 3, or 5 bleeding in the de-escalation group. | Unguided de-escalation at 30 days was associated with a better net clinical outcome. |
Troubleshooting Guides
Issue 1: High On-Treatment Platelet Reactivity (HTPR) Detected After De-escalation to Clopidogrel
Description: A researcher performs platelet function testing after switching a study subject to clopidogrel and finds that the platelet reactivity remains high, indicating a poor response to the medication. This is a concern as HTPR is associated with an increased risk of ischemic events.[8][9]
Possible Causes:
-
Genetic Resistance: The subject may carry CYP2C19 loss-of-function alleles, leading to reduced metabolic activation of clopidogrel.[5]
-
Drug-Drug Interactions: Concomitant medications (e.g., certain proton pump inhibitors) can interfere with clopidogrel metabolism.
-
Poor Medication Adherence: The subject may not be taking the medication as prescribed.
-
Clinical Factors: Conditions like diabetes mellitus, high body mass index, and acute coronary syndrome can be associated with HTPR.
Troubleshooting Steps:
-
Verify Medication Adherence: Confirm with the subject that they are taking their medication as prescribed.
-
Review Concomitant Medications: Check for any drugs that may interact with clopidogrel metabolism.
-
Consider Genetic Testing: If not already performed, genotyping for CYP2C19 can confirm a genetic basis for HTPR.
-
Escalate Antiplatelet Therapy: Based on the study protocol, consider switching the subject back to a potent P2Y12 inhibitor (ticagrelor or prasugrel). The TROPICAL-ACS trial protocol involved switching patients with HPR back to prasugrel.[3]
-
Document the Event: Thoroughly document the HTPR finding, any associated clinical events, and the actions taken.
Issue 2: Unexpected Bleeding Event in a De-escalation Arm
Description: A subject in the de-escalation arm of a study experiences a significant bleeding event. While de-escalation is intended to reduce bleeding, it does not eliminate the risk entirely.
Possible Causes:
-
Individual Patient Frailty: The subject may have underlying risk factors for bleeding that were not fully appreciated at enrollment (e.g., advanced age, low body weight, renal impairment).[7]
-
Concomitant Anticoagulation: The subject may be on other medications that increase bleeding risk.
-
Spontaneous Bleeding: The bleeding event may be unrelated to the antiplatelet therapy.
Troubleshooting Steps:
-
Assess and Manage the Bleeding: Follow standard clinical protocols to manage the bleeding event. This may involve temporary interruption of antiplatelet therapy.
-
Review Bleeding Risk Factors: Re-evaluate the subject's individual bleeding risk using a validated score like the PRECISE-DAPT score.[7]
-
Evaluate the Need for Continued this compound: In consultation with a clinician, determine the appropriate antiplatelet strategy following the bleeding event. The decision will depend on the severity of the bleed and the subject's ischemic risk.
-
Report the Adverse Event: Report the bleeding event according to the study protocol and institutional guidelines.
Issue 3: Conflicting Results from Platelet Function and Genetic Testing
Description: A researcher has results from both PFT and genetic testing for a subject, and the findings are discordant. For example, the subject may not carry any CYP2C19 loss-of-function alleles (suggesting a good response to clopidogrel) but still exhibit high on-treatment platelet reactivity.
Possible Causes:
-
Non-CYP2C19 Genetic Factors: Other genes can influence clopidogrel response.
-
Clinical and Environmental Factors: As mentioned in the HTPR section, various clinical factors can affect platelet reactivity.
-
Assay Variability: Both PFT and genetic testing have inherent variability and limitations.
Troubleshooting Steps:
-
Review Both Sets of Data: Carefully re-examine the raw data from both the PFT and the genetic test to rule out any technical errors.
-
Consider the Clinical Context: Evaluate the subject's overall clinical picture, including comorbidities and concomitant medications.
-
Prioritize the Phenotypic Measurement: In cases of discordance, the platelet function test, which provides a direct measure of the on-treatment platelet response (the phenotype), may be more clinically relevant for immediate decision-making.
-
Follow the Pre-specified Study Protocol: The study's protocol should have a clear algorithm for how to proceed in cases of conflicting data. If not, this should be addressed with the study's principal investigator and/or steering committee.
Experimental Protocols
Protocol 1: Platelet Function Testing using the VerifyNow P2Y12 Assay
Objective: To measure the level of P2Y12 receptor inhibition in response to clopidogrel or other P2Y12 inhibitors.
Methodology:
-
Sample Collection:
-
Draw blood using a 21-gauge or larger needle to prevent platelet activation.[10]
-
Collect the sample in a 3.2% sodium citrate Greiner blue top tube, ensuring it is filled to the indicated level.[1][10]
-
Gently invert the tube 3-5 times to ensure proper mixing of the anticoagulant.[10]
-
Do not send the sample through a pneumatic tube system.[1][11]
-
-
Assay Procedure:
-
The VerifyNow instrument is a point-of-care, turbidimetric-based optical detection system.[12]
-
The assay cartridge contains fibrinogen-coated beads and adenosine diphosphate (ADP) to induce platelet aggregation.[13]
-
The instrument measures the change in light transmittance as platelets aggregate.
-
The results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity.[10]
-
Protocol 2: Genotyping for CYP2C19 Loss-of-Function Alleles
Objective: To identify genetic variants in the CYP2C19 gene that are associated with a poor metabolic conversion of clopidogrel to its active form.
Methodology:
-
Sample Collection:
-
Collect a whole blood or saliva sample from the subject.
-
-
DNA Extraction:
-
Extract genomic DNA from the collected sample using a commercially available kit.
-
-
Genotyping Assay:
-
A variety of methods can be used for genotyping, including real-time polymerase chain reaction (RT-PCR) with allele-specific probes or DNA microarray analysis.
-
The assay should be designed to detect the most common and clinically relevant CYP2C19 loss-of-function alleles (e.g., *2, *3).
-
-
Data Interpretation:
-
Based on the detected alleles, the subject's metabolizer status is determined (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).[5]
-
This information is then used to guide the decision on whether de-escalation to clopidogrel is appropriate.
-
Visualizations
Caption: P2Y12 signaling pathway and the mechanism of action of P2Y12 inhibitors.
Caption: Experimental workflow for a guided this compound de-escalation strategy.
Caption: Logical relationship between patient risk and this compound de-escalation strategy.
References
- 1. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 2. De-Escalation of P2Y12-Inhibiting Therapies to Reduce the Risk of Bleeding After PCI - American College of Cardiology [acc.org]
- 3. Guided de-escalation of this compound in acute coronary syndrome patients undergoing percutaneous coronary intervention with BVS implantation: a post-hoc analysis from the randomized TROPICAL-ACS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. youtube.com [youtube.com]
- 6. Acute Coronary Syndrome, Antiplatelet Therapy, and Bleeding: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical significance of high on-treatment platelet reactivity in patients with prolonged clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical significance of high on-treatment platelet reactivity in patients with prolonged clopidogrel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 11. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 12. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 13. bchcicu.org [bchcicu.org]
Technical Support Center: Investigating the Off-Target Effects of DAPT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of DAPT (γ-secretase inhibitor) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that acts as an inhibitor of the γ-secretase complex.[1] Its primary and most well-characterized target is the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of the Notch receptor, which is necessary for its activation and the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus to regulate gene transcription.[2]
Q2: What are the known off-target effects of this compound?
While this compound is widely used as a Notch inhibitor, studies have revealed that it can influence other biological pathways. The most commonly reported off-target effects of this compound include the modulation of the PI3K/Akt and Wnt/β-catenin signaling pathways.[1][3] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: At what concentrations are off-target effects typically observed?
The concentration at which off-target effects of this compound manifest can vary depending on the cell type and experimental conditions. Generally, working concentrations for this compound are in the range of 1-50 µM.[2] Off-target effects may become more pronounced at higher concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits Notch signaling with minimal off-target effects in your specific experimental system.
Q4: How can I prepare and store this compound solutions?
This compound is typically supplied as a lyophilized powder. For a stock solution, it can be dissolved in dimethyl sulfoxide (DMSO).[1][2] For example, to prepare a 25 mM stock, you can reconstitute 5 mg of this compound in 462.43 µl of DMSO.[2] It is recommended to store the lyophilized powder and the DMSO stock solution at -20°C. Once in solution, it is advisable to use it within 3 months to maintain its potency and to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Troubleshooting Guides
Problem 1: Unexpected changes in cell proliferation or survival after this compound treatment.
Possible Cause: Off-target effects on the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation changes.
Detailed Steps:
-
Review Literature: Confirm if the observed phenotype (e.g., decreased proliferation) is a known consequence of Notch signaling inhibition in your cell type.
-
Assess Akt Phosphorylation: The phosphorylation of Akt at Serine 473 and Threonine 308 is a hallmark of its activation.[4][5]
-
Experiment: Perform a Western blot analysis to detect the levels of phosphorylated Akt (p-Akt) and total Akt. A change in the p-Akt/total Akt ratio after this compound treatment suggests an off-target effect.
-
-
Use Pathway-Specific Modulators: To confirm the involvement of the PI3K/Akt pathway, use well-characterized inhibitors (e.g., LY294002) or activators (e.g., insulin-like growth factor 1, IGF-1) of this pathway.
Problem 2: Alterations in cell fate decisions or gene expression patterns seemingly unrelated to Notch signaling.
Possible Cause: Off-target modulation of the Wnt/β-catenin signaling pathway, which plays a critical role in development and gene regulation. Studies have shown that this compound treatment can reduce the expression of canonical Wnt mediators.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell fate changes.
Detailed Steps:
-
Analyze Wnt Pathway Components: The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin.
-
Experiment 1 (Western Blot): Measure the total and nuclear levels of β-catenin. A decrease in β-catenin levels upon this compound treatment indicates an effect on the Wnt pathway.
-
Experiment 2 (Immunofluorescence): Visualize the subcellular localization of β-catenin. A reduction in nuclear β-catenin after this compound treatment would support an off-target effect.
-
-
Examine Wnt Target Gene Expression: Nuclear β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes like c-Myc and Cyclin D1.
-
Experiment (qPCR): Quantify the mRNA levels of known Wnt target genes. A downregulation of these genes following this compound treatment would provide further evidence of an off-target effect on the Wnt/β-catenin pathway.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Contexts
| Target/Process | Cell Line/System | IC50 Value | Reference |
| γ-Secretase (Aβ production) | HEK 293 cells | 20 nM | [3] |
| γ-Secretase (total Aβ) | Human primary neuronal cultures | 115 nM | [2] |
| γ-Secretase (Aβ42) | Human primary neuronal cultures | 200 nM | [2] |
| Cell Proliferation | OVCAR-3 (ovarian cancer) | 160 ± 1 nM | [6] |
| Cell Proliferation | SK-MES-1 (lung squamous cell carcinoma) | 11.3 µM | [3] |
Note: The variability in IC50 values highlights the importance of determining the optimal concentration for your specific cell type and assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is adapted from standard Western blotting procedures.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To determine total Akt levels, strip the membrane and re-probe with a primary antibody against total Akt (e.g., Cell Signaling Technology #4691).
-
Protocol 2: Western Blot for β-catenin
This protocol is similar to the one for phospho-Akt, with modifications for β-catenin detection.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation (Optional but Recommended):
-
For a more detailed analysis, perform nuclear and cytoplasmic fractionation to assess the subcellular localization of β-catenin. Commercial kits are available for this purpose.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Follow steps 2 and 3 from the phospho-Akt protocol.
-
-
Antibody Incubation:
-
Block the membrane as described above.
-
Incubate with a primary antibody against β-catenin (e.g., Cell Signaling Technology #8480) overnight at 4°C.
-
Proceed with washing and secondary antibody incubation as in the phospho-Akt protocol.
-
-
Detection and Analysis:
-
Detect the signal and quantify the band intensities. A decrease in the nuclear β-catenin fraction relative to the cytoplasmic fraction would indicate an inhibition of the Wnt pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonadherence to dual antiplatelet therapy: old problems without new solutions - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. youtube.com [youtube.com]
- 6. Molecular Targeting of Notch Signaling Pathway by this compound in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
DAPT and its interaction with other experimental drugs
Welcome to the technical support center for N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a potent γ-secretase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, particularly in combination with other small molecules. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable dipeptide that acts as a potent inhibitor of γ-secretase, a multi-subunit protease complex. The primary mechanism of action of this compound is the inhibition of the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP). By inhibiting γ-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), thereby blocking Notch signaling. This pathway is crucial for cell-fate decisions, proliferation, and differentiation in many developmental processes and disease states.
Q2: What is the difference between this compound as a research chemical and "Dual Antiplatelet Therapy (this compound)"?
It is critical to distinguish between this compound, the γ-secretase inhibitor, and the clinical acronym this compound, which stands for Dual Antiplatelet Therapy. The latter is a clinical intervention that combines two antiplatelet drugs, typically aspirin and a P2Y12 inhibitor, to prevent blood clots. The research chemical this compound has a completely different structure and mechanism of action and is not used for antiplatelet therapy. All information in this support center refers exclusively to the γ-secretase inhibitor.
Q3: What are the common experimental applications of this compound?
This compound is widely used in in vitro and in vivo studies to investigate the role of Notch signaling in various biological processes, including:
-
Neurogenesis: Promoting neuronal differentiation from stem cells and neural progenitors.
-
Cancer Biology: Investigating the role of Notch signaling in tumor growth, proliferation, and apoptosis.
-
Developmental Biology: Studying cell fate specification and tissue patterning.
-
Immunology: Exploring the role of Notch in immune cell development and function.
Q4: With which other experimental drugs is this compound commonly used in combination?
This compound is frequently used in "small molecule cocktails" to direct cell differentiation or to synergistically target signaling pathways in cancer. Common partners include:
-
SU5402: An inhibitor of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors.
-
SB431542: A selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.
-
Y-27632: A selective inhibitor of the Rho-associated protein kinase (ROCK).
-
Kinase inhibitors: In cancer research, this compound is explored in combination with various kinase inhibitors to achieve synergistic anti-tumor effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription.
Caption: A typical workflow for directed differentiation of PSCs into mature neurons using a combination of small molecules including this compound.
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound and commonly co-administered small molecules in cell culture experiments. Note that optimal concentrations are cell-type and experiment-specific and should be determined empirically.
| Compound | Target Pathway | Typical Concentration Range | Common Application |
| This compound | Notch/γ-secretase | 1 - 25 µM | Neuronal differentiation, cancer studies |
| SU5402 | FGF/VEGF Receptors | 5 - 20 µM | Neuronal differentiation |
| SB431542 | TGF-β/Activin/NODAL | 5 - 20 µM | Neural induction, mesenchymal differentiation |
| Y-27632 | ROCK | 10 - 20 µM | Improving cell survival, organoid culture |
Detailed Experimental Protocol
Protocol: Accelerated Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cortical Neurons
This protocol is adapted from methodologies that utilize a combination of small molecules to rapidly generate cortical neurons from hPSCs.
Materials:
-
hPSCs (e.g., H9 or iPSC lines)
-
Matrigel-coated plates
-
mTeSR1 medium (or equivalent)
-
DMEM/F12 with N2 and B27 supplements
-
This compound (10 mM stock in DMSO)
-
SB431542 (10 mM stock in DMSO)
-
SU5402 (10 mM stock in DMSO)
-
Y-27632 (10 mM stock in H₂O)
-
Laminin
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Neural Induction (Day 0-4):
-
On Day 0, switch the medium to DMEM/F12 with N2 supplement containing 10 µM SB431542.
-
Change the medium daily for 4 days.
-
-
Neuronal Progenitor Expansion (Day 5-10):
-
On Day 5, passage the cells using a gentle cell dissociation reagent and re-plate them on new Matrigel-coated plates in DMEM/F12 with N2 and B27 supplements. Add 10 µM Y-27632 for the first 24 hours to improve survival.
-
Continue to culture the neuronal progenitors, changing the medium every other day.
-
-
Neuronal Maturation (Day 11 onwards):
-
On Day 11, switch to a maturation medium consisting of DMEM/F12 with N2 and B27 supplements, and add the following small molecules:
-
10 µM this compound
-
10 µM SU5402
-
-
For enhanced maturation, consider re-plating the cells on laminin-coated plates.
-
Continue to culture the cells for at least another 7-10 days, changing the medium every 2-3 days.
-
-
Analysis: Assess the differentiation efficiency by immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1), MAP2, and cortical neuron-specific markers like TBR1 or CTIP2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after this compound treatment | 1. This compound concentration is too high. 2. Off-target effects. 3. Cells are sensitive to Notch inhibition. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. 2. Ensure the specificity of the observed phenotype by using a second, structurally different γ-secretase inhibitor as a control. 3. Reduce the duration of this compound treatment. |
| Precipitate formation in media with this compound | 1. This compound has limited aqueous solubility. 2. Interaction with media components. | 1. Ensure the final DMSO concentration in the media is below 0.1%. 2. Prepare fresh this compound dilutions from a concentrated stock just before use. 3. Briefly warm the media to 37°C before adding the final this compound dilution. |
| Variability in experimental results | 1. Inconsistent timing of small molecule addition. 2. Degradation of small molecules. 3. Cell line heterogeneity. | 1. Adhere strictly to the timeline of the differentiation protocol. 2. Aliquot small molecule stocks to avoid repeated freeze-thaw cycles. Store protected from light. 3. Use a consistent passage number for your starting cell population. |
| Unexpected differentiation outcome with drug combination | 1. Crosstalk between signaling pathways. 2. Synergistic or antagonistic effects of the inhibitors. | 1. Systematically test the effect of each inhibitor individually and in combination to understand their respective contributions. 2. Consult the literature for known interactions between the targeted pathways in your specific biological context. 3. Analyze the expression of key markers for alternative cell fates. |
Validation & Comparative
DAPT vs. Monotherapy in Preventing Arterial Thrombosis: A Comparative Guide for Researchers
A comprehensive analysis of dual antiplatelet therapy (DAPT) versus monotherapy in the prevention of arterial thrombosis, this guide provides a detailed comparison of their efficacy and safety, supported by quantitative data from pivotal clinical trials. It further outlines the experimental protocols of these key studies and visualizes the underlying signaling pathways and clinical decision-making processes.
The prevention of arterial thrombosis, a primary cause of major adverse cardiovascular events (MACE) such as myocardial infarction and ischemic stroke, relies heavily on antiplatelet therapy. For decades, aspirin monotherapy was the cornerstone of treatment. However, the advent of P2Y12 inhibitors led to the establishment of dual antiplatelet therapy (this compound), a combination of aspirin and a P2Y12 inhibitor, as a more potent strategy, particularly after percutaneous coronary intervention (PCI). This guide delves into the comparative effectiveness of this compound versus monotherapy with either aspirin or a P2Y12 inhibitor, providing researchers, scientists, and drug development professionals with a thorough overview of the current evidence.
Efficacy and Safety: A Quantitative Comparison
The decision between this compound and monotherapy hinges on balancing the reduction in ischemic events against the increased risk of bleeding. The following tables summarize the quantitative data from key clinical trials that have shaped our understanding of these treatment strategies.
This compound vs. Aspirin Monotherapy
A meta-analysis of five randomized controlled trials involving 8,203 patients with coronary artery disease (CAD) demonstrated a significant reduction in MACE and death with this compound (clopidogrel plus aspirin) compared to aspirin monotherapy[1]. Notably, there was no significant difference in myocardial infarction or bleeding events between the two groups in this analysis[1].
| Outcome | This compound (Clopidogrel + Aspirin) | Aspirin Monotherapy | Odds Ratio (95% CI) | p-value |
| Major Adverse Cardiovascular Events (MACE) | Lower Incidence | Higher Incidence | 0.72 (0.57-0.90) | 0.003 |
| Death | Lower Incidence | Higher Incidence | 0.62 (0.49-0.79) | <0.0001 |
| Myocardial Infarction | No Significant Difference | No Significant Difference | 0.78 (0.57-1.07) | 0.13 |
| Bleeding Events | No Significant Difference | No Significant Difference | 1.65 (0.97-2.81) | 0.06 |
In the setting of secondary stroke prevention, a meta-analysis of 10 trials with 5,004 patients with symptomatic large artery atherosclerosis showed that this compound significantly reduced the recurrence of ischemic stroke compared to monotherapy without a significant increase in intracranial hemorrhage or major bleeding[2].
| Outcome | This compound | Monotherapy | Risk Difference (95% CI) | p-value |
| Ischemic Stroke Recurrence | 5.99% | 9.55% | -3% (-5% to 0%) | 0.002 |
| Intracranial Hemorrhage | 0.28% | 0.32% | 0% (-0% to 0%) | Not Significant |
| Major Bleeding | 0.73% | 0.51% | 0% (-0% to 0%) | Not Significant |
P2Y12 Inhibitor Monotherapy vs. Aspirin Monotherapy
Recent evidence has increasingly supported the use of P2Y12 inhibitor monotherapy as an alternative to aspirin for long-term secondary prevention. The PANTHER (P2Y12 inhibitor or Aspirin moNoTHERapy as secondary prevention in patients with coronary artery disease) meta-analysis, which included data from over 24,000 patients, found that P2Y12 inhibitor monotherapy was associated with a lower risk of the composite of cardiovascular death, myocardial infarction, or stroke compared to aspirin monotherapy, with no significant difference in major bleeding[3][4][5].
| Outcome | P2Y12 Inhibitor Monotherapy | Aspirin Monotherapy | Hazard Ratio (95% CI) |
| CV Death, MI, or Stroke | 5.5% | 6.3% | 0.88 (0.79-0.97) |
| Major Bleeding | 1.2% | 1.4% | 0.87 (0.70-1.09) |
| GI Bleeding | Lower Incidence | Higher Incidence | 0.75 (0.57-0.97) |
| Hemorrhagic Stroke | Lower Incidence | Higher Incidence | 0.32 (0.14-0.75) |
The HOST-EXAM trial, which randomized 5,438 patients who had completed 6 to 18 months of this compound after PCI, showed that clopidogrel monotherapy was superior to aspirin monotherapy in reducing a composite of all-cause death, non-fatal MI, stroke, readmission due to acute coronary syndrome, and major bleeding at 24 months[6].
| Outcome (at 24 months) | Clopidogrel Monotherapy | Aspirin Monotherapy | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome | 5.7% | 7.7% | 0.73 (0.59-0.90) | 0.0035 |
| Thrombotic Composite Endpoint | 3.7% | 5.5% | 0.68 (0.52-0.87) | - |
| Any Bleeding (BARC Type ≥2) | 2.3% | 3.3% | 0.70 (0.54-0.90) | - |
Experimental Protocols of Key Trials
Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are the detailed protocols for some of the key studies in this field.
HOST-EXAM (Harmonizing Optimal Strategy for Treatment of Coronary Artery Stenosis–Extended Antiplatelet Monotherapy)
-
Study Design: Investigator-initiated, prospective, randomized, open-label, multicenter trial conducted at 37 centers in South Korea[3].
-
Patient Population: Patients aged 20 years or older who had undergone PCI with drug-eluting stents and maintained this compound without clinical events for 6 to 18 months[3].
-
Inclusion Criteria: Successful PCI with DES, event-free completion of 6-18 months of this compound.
-
Exclusion Criteria: Ischemic or major bleeding complications during the initial this compound period.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either clopidogrel 75 mg once daily or aspirin 100 mg once daily for 24 months[3].
-
Primary Endpoint: A composite of all-cause death, non-fatal myocardial infarction, stroke, readmission due to acute coronary syndrome, and Bleeding Academic Research Consortium (BARC) type 3 or greater bleeding[7].
-
Statistical Analysis: The primary analysis was conducted on an intention-to-treat basis. A time-to-event analysis using a Cox proportional hazards model was performed to calculate the hazard ratio and 95% confidence interval.
PANTHER (P2Y12 inhibitor or Aspirin moNoTHERapy as secondary prevention in patients with coronary artery disease)
-
Study Design: An individual patient data meta-analysis of randomized controlled trials[3][8].
-
Patient Population: Patients with established coronary artery disease without an indication for oral anticoagulation[3][4]. The analysis included data from seven trials: ASCET, CADET, CAPRIE, DACAB, GLASSY, HOST-EXAM, and TiCAB[4].
-
Inclusion Criteria: Randomized trials comparing oral P2Y12 inhibitor monotherapy (ticlopidine, clopidogrel, or ticagrelor) versus aspirin monotherapy in patients with established coronary artery disease[8]. Trials had to report centrally adjudicated outcome data[8].
-
Exclusion Criteria: Trials where patients had an indication for anticoagulation or where the initial this compound phase data could not be separated from the monotherapy phase[4].
-
Intervention: Comparison of P2Y12 inhibitor monotherapy (clopidogrel or ticagrelor) with aspirin monotherapy[3].
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, and stroke[5].
-
Key Secondary Endpoints: Major bleeding and net adverse clinical events (a composite of the primary outcome and major bleeding)[5].
-
Statistical Analysis: A one-step individual patient data meta-analysis using a random-effects Cox regression model stratified by trial was the pre-specified primary analysis method[8].
TWILIGHT (Ticagrelor with Aspirin or Alone in High-Risk Patients after Coronary Intervention)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 187 sites across 11 countries[9].
-
Patient Population: High-risk patients who had undergone successful PCI with at least one drug-eluting stent and had completed 3 months of this compound with ticagrelor and aspirin without major ischemic or bleeding events[9]. High risk was defined by the presence of at least one clinical and one angiographic high-risk feature.
-
Inclusion Criteria: Successful PCI with at least one DES, fulfillment of high-risk criteria, and completion of 3 months of this compound with ticagrelor and aspirin.
-
Exclusion Criteria: Patients with ST-segment elevation myocardial infarction, cardiogenic shock, or a need for long-term oral anticoagulation.
-
Intervention: After 3 months of this compound, eligible patients were randomized to either continue with ticagrelor plus aspirin or switch to ticagrelor plus placebo (ticagrelor monotherapy) for an additional 12 months[9].
-
Primary Bleeding Endpoint: Time to first occurrence of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding.
-
Primary Ischemic Endpoint: A composite of all-cause death, non-fatal myocardial infarction, or non-fatal stroke.
-
Statistical Analysis: The primary bleeding endpoint was analyzed on an intention-to-treat basis with a superiority hypothesis. The primary ischemic endpoint was analyzed on a per-protocol basis with a non-inferiority hypothesis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural aspects of antiplatelet therapy can enhance understanding. The following diagrams, created using Graphviz, illustrate the key signaling pathways, a typical clinical trial workflow, and a clinical decision-making model.
Platelet Activation and Inhibition Pathway
This diagram illustrates the central role of thromboxane A2 (TXA2) and adenosine diphosphate (ADP) in platelet activation and the mechanisms by which aspirin and P2Y12 inhibitors exert their antiplatelet effects. Aspirin irreversibly inhibits the COX-1 enzyme, preventing the synthesis of TXA2. P2Y12 inhibitors block the P2Y12 receptor, preventing ADP-mediated platelet activation.
Caption: Platelet activation pathway and sites of action for aspirin and P2Y12 inhibitors.
Experimental Workflow of a Comparative Antiplatelet Trial
This diagram outlines the typical workflow of a randomized controlled trial comparing this compound with monotherapy, from patient screening and enrollment to final data analysis.
Caption: A typical experimental workflow for a clinical trial comparing this compound and monotherapy.
Clinical Decision-Making: The this compound Score
The this compound score is a clinical tool designed to help clinicians decide on the optimal duration of this compound by weighing the patient's ischemic and bleeding risks. A higher score suggests that the benefits of prolonged this compound outweigh the bleeding risks.
Caption: A simplified decision-making model for this compound duration based on the this compound score.
Conclusion
The landscape of antiplatelet therapy is continually evolving. While this compound remains the standard of care in the acute phase after an arterial thrombotic event, particularly after PCI, there is a growing body of evidence supporting a transition to P2Y12 inhibitor monotherapy for long-term secondary prevention. This approach appears to offer a better balance of ischemic protection and bleeding risk compared to long-term aspirin monotherapy. The choice of antiplatelet strategy should be individualized, taking into account the patient's specific ischemic and bleeding risks, as guided by clinical tools like the this compound score and the findings of robust clinical trials. This guide provides a foundational resource for researchers and clinicians to navigate the complexities of antiplatelet therapy in the prevention of arterial thrombosis.
References
- 1. WhatsApp Business API | Twilio [twilio.com]
- 2. solaci.org [solaci.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Latest | Official PlayStation™Store Taiwan [store.playstation.com]
- 5. Scientific method - Wikipedia [en.wikipedia.org]
- 6. Aspirin versus clopidogrel for chronic maintenance monotherapy after percutaneous coronary intervention (HOST-EXAM): an investigator-initiated, prospective, randomised, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). CAPRIE Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Official Tailwind UI Components & Templates - Tailwind Plus [tailwindcss.com]
- 9. Reduced bleeding with P2Y12i monotherapy in high risk, PCI-treated patients - - PACE-CME [pace-cme.org]
Navigating the DAPT Duration Dilemma: A Head-to-Head Comparison of Short vs. Long-Term Dual Antiplatelet Therapy
The optimal duration of dual antiplatelet therapy (DAPT) following percutaneous coronary intervention (PCI) remains a critical and evolving area of clinical research. For researchers, scientists, and drug development professionals, understanding the intricate balance between reducing ischemic events and increasing bleeding risk is paramount. This guide provides an objective comparison of short-term versus long-term this compound, supported by data from key clinical trials, detailed experimental protocols, and visual representations of underlying mechanisms and study designs.
Dual antiplatelet therapy, a combination of aspirin and a P2Y12 inhibitor, is a cornerstone in preventing thrombotic complications after the placement of coronary stents. While its efficacy in reducing events like myocardial infarction (MI) and stent thrombosis (ST) is well-established, the ideal duration of treatment is a subject of ongoing debate. Longer this compound durations may offer greater protection against ischemic events but come at the cost of an increased risk of bleeding. Conversely, shorter durations may mitigate bleeding risk but potentially leave patients vulnerable to thrombotic events. This guide delves into the evidence from major clinical trials to provide a clear, data-driven comparison.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from pivotal clinical trials comparing short-term and long-term this compound regimens. The data highlight the trade-off between ischemic event reduction and increased bleeding risk associated with prolonged therapy.
| Clinical Trial | Patient Population | Short-Term this compound Regimen | Long-Term this compound Regimen | Ischemic Endpoint (Short vs. Long) | Bleeding Endpoint (Short vs. Long) |
| This compound-STEMI | ST-Elevation Myocardial Infarction (STEMI) | 6 months | 12 months | NACE: 4.8% vs. 6.6% (HR 0.73)[1][2] | TIMI Major Bleeding included in primary endpoint[1][2] |
| TWILIGHT | High-Risk PCI | 3 months this compound, then ticagrelor monotherapy | 12 months this compound (ticagrelor-based) | Death, MI, or Stroke: 3.9% vs. 3.9% (HR 0.99)[3] | BARC 2, 3, or 5: 4.0% vs. 7.1% (HR 0.56)[3] |
| STOPthis compound-2 | PCI (including ACS) | 1 month this compound, then clopidogrel monotherapy | 12 months this compound (clopidogrel-based) | CV Death, MI, Stroke, ST: 1.96% vs. 2.51% (HR 0.79)[4] | TIMI Major/Minor: 0.41% vs. 1.54% (HR 0.26)[4] |
| XIENCE 28/90 | High Bleeding Risk PCI | 1 or 3 months this compound, then aspirin monotherapy | 6 or 12 months this compound | Death or MI (1-mo vs 6-mo): 3.5% vs 4.3%[5] | BARC 3-5 (1-mo vs 6-mo): 2.2% vs 4.5%[5] |
| GLOBAL LEADERS | All-comers PCI | 1 month this compound, then ticagrelor monotherapy for 23 months | 12 months this compound, then aspirin monotherapy | All-cause mortality or new Q-wave MI (primary endpoint) showed no significant difference. | BARC 3 or 5: Numerically lower in the experimental arm. |
| I-LOVE-IT 2 | PCI (Biodegradable Polymer Stent) | 6 months | 12 months | Target Lesion Failure: 6.8% vs. 5.9% (non-inferior)[6] | Major Bleeding: No significant difference reported.[7] |
NACE: Net Adverse Clinical Events (a composite of all-cause mortality, any myocardial infarction, any revascularization, stroke, and major bleeding). HR: Hazard Ratio. BARC: Bleeding Academic Research Consortium. TIMI: Thrombolysis in Myocardial Infarction. CV: Cardiovascular. ST: Stent Thrombosis. MI: Myocardial Infarction. ACS: Acute Coronary Syndrome.
Key Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for key studies.
This compound-STEMI Trial
-
Study Design: A prospective, randomized, multicenter, open-label, non-inferiority trial.[1]
-
Patient Population: Patients aged 18-85 years with ST-elevation myocardial infarction (STEMI) who underwent primary PCI with the implantation of second-generation drug-eluting stents and were event-free at six months.[1]
-
Intervention: Patients were randomized to either stop this compound at 6 months (single antiplatelet therapy with aspirin) or continue this compound for an additional 6 months (total 12 months).[1]
-
Primary Endpoint: A composite of all-cause mortality, any myocardial infarction, any revascularization, stroke, and TIMI major bleeding at 18 months after randomization.[1]
TWILIGHT Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: High-risk patients undergoing PCI who had completed a 3-month course of this compound with ticagrelor and aspirin. High risk was defined by at least one clinical and one angiographic feature associated with a high risk of ischemic or bleeding events.[3]
-
Intervention: Patients were randomized to continue with ticagrelor plus placebo (ticagrelor monotherapy) or ticagrelor plus aspirin for an additional 12 months.[3]
-
Primary Endpoint: Time to first occurrence of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding between randomization and 12 months.[3]
-
Key Secondary Endpoint: A composite of all-cause death, non-fatal myocardial infarction, or non-fatal stroke.[3]
STOPthis compound-2 Trial
-
Study Design: A multicenter, open-label, randomized clinical trial.[4]
-
Patient Population: Patients who underwent successful PCI with a cobalt-chromium everolimus-eluting stent.[4]
-
Intervention: Patients were randomized to either 1 month of this compound followed by clopidogrel monotherapy or 12 months of this compound with aspirin and clopidogrel.[4]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, ischemic or hemorrhagic stroke, definite stent thrombosis, or TIMI major or minor bleeding at 12 months.[4]
XIENCE 28 and XIENCE 90 Trials
-
Study Design: Prospective, multicenter, single-arm studies.[5]
-
Patient Population: Patients at high bleeding risk (HBR) who underwent successful PCI with a cobalt-chromium everolimus-eluting stent.[5]
-
Intervention: In XIENCE 28, patients received 1 month of this compound. In XIENCE 90, patients received 3 months of this compound. After the initial this compound period, event-free patients discontinued the P2Y12 inhibitor and continued on aspirin monotherapy. Outcomes were compared to historical controls.[5]
-
Primary Endpoint: A composite of all-cause death or myocardial infarction.[5]
-
Key Safety Endpoint: Bleeding events as defined by BARC criteria.[5]
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a this compound clinical trial.
Conclusion
The decision to prescribe short-term versus long-term this compound is a complex one, requiring a careful weighing of a patient's individual ischemic and bleeding risks. The evidence from numerous large-scale clinical trials suggests a trend towards shorter this compound durations, particularly in patients at high risk of bleeding, without a significant increase in ischemic events. The development and validation of risk stratification tools, such as the this compound score and the PRECISE-DAPT score, further aid clinicians in personalizing therapy. For researchers and drug development professionals, a deep understanding of the methodologies and outcomes of these trials is essential for designing future studies and developing novel antiplatelet therapies that can further refine this delicate balance and improve patient outcomes.
References
- 1. Six months versus 12 months dual antiplatelet therapy after drug-eluting stent implantation in ST-elevation myocardial infarction (this compound-STEMI): randomised, multicentre, non-inferiority trial | The BMJ [bmj.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. TWILIGHT: A Randomized Trial of Ticagrelor Monotherapy Versus Ticagrelor Plus Aspirin Beginning at 3 Months in High-risk Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 1-Month Dual Antiplatelet Therapy Followed by Clopidogrel vs 12-Month Dual Antiplatelet Therapy on Cardiovascular and Bleeding Events in Patients Receiving PCI: The STOPthis compound-2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbott.mediaroom.com [abbott.mediaroom.com]
- 6. I-LOVE-IT 2 - American College of Cardiology [acc.org]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
Navigating the Tightrope of Thrombosis and Bleeding: A Comparative Analysis of Dual Antiplatelet Therapy (DAPT) in Different Stent Types
For researchers, scientists, and drug development professionals, the optimal duration of dual antiplatelet therapy (DAPT) following percutaneous coronary intervention (PCI) remains a critical and evolving area of investigation. The delicate balance between preventing thrombotic events, such as stent thrombosis (ST) and myocardial infarction (MI), and mitigating the risk of bleeding complications is heavily influenced by the type of stent implanted. This guide provides a comprehensive comparative analysis of this compound strategies across bare-metal stents (BMS), drug-eluting stents (DES) of various generations, and the less commonly used bioresorbable scaffolds (BRS), supported by experimental data and detailed methodologies.
The advent of coronary stents has revolutionized the treatment of coronary artery disease. However, the introduction of a foreign body into the coronary artery necessitates the use of this compound, typically a combination of aspirin and a P2Y12 inhibitor, to prevent catastrophic thrombotic events.[1] The duration of this therapy is a key variable, with significant implications for patient outcomes.
Quantitative Comparison of Clinical Outcomes
The decision on this compound duration is a clinical judgment weighing the ischemic versus bleeding risks, which differ with stent technology. The following tables summarize key quantitative data from major clinical trials and meta-analyses, comparing major adverse cardiac events (MACE), stent thrombosis, and major bleeding rates across different stent types and this compound durations.
| Stent Type | This compound Duration | Major Adverse Cardiac Events (MACE) | Stent Thrombosis (ST) | Major Bleeding | Key Studies/Meta-Analyses |
| Bare-Metal Stents (BMS) | 1-3 months (Short-term) | 4.69% | 1.11% | 0.90% | This compound Study[2] |
| >12 months (Long-term) | 4.04% | 0.5% | 2.03% | This compound Study[2] | |
| First-Generation Drug-Eluting Stents (DES) | 6-12 months (Standard) | Higher risk of late ST compared to newer DES | OR: 3.94 (short vs. long this compound) | Increased with longer this compound | Giustino et al. Meta-analysis[3] |
| >12 months (Long-term) | |||||
| Second-Generation Drug-Eluting Stents (DES) | 3-6 months (Short-term) | Non-inferior to longer this compound in many studies | OR: 1.54 (short vs. long this compound) | Reduced with shorter this compound | Giustino et al. Meta-analysis[3], HOST-BR Trial[4][5] |
| 12 months or longer (Long-term) | Reduced ischemic events but increased bleeding | This compound Study[3] | |||
| Bioresorbable Scaffolds (BRS) | At least 12 months | Higher rates of target lesion failure and ST compared to DES | Higher rates observed in early studies | Similar to DES | ABSORB Trials |
Note: MACE is often a composite endpoint including death, myocardial infarction, and stroke. Odds Ratios (OR) represent the comparison between shorter and longer this compound durations.
Experimental Protocols
The data presented is derived from rigorously conducted clinical trials. A generalized experimental protocol for a trial comparing this compound duration in different stent types would typically involve the following key stages:
1. Patient Enrollment and Randomization:
-
Inclusion Criteria: Patients with stable coronary artery disease or acute coronary syndrome undergoing PCI.
-
Exclusion Criteria: High bleeding risk, contraindications to this compound, or other life-limiting comorbidities.
-
Randomization: Patients are randomly assigned to receive a specific type of stent (e.g., second-generation DES vs. BMS) and then further randomized to different this compound duration arms (e.g., 6 months vs. 12 months).
2. Percutaneous Coronary Intervention (PCI) Procedure:
-
Standard PCI procedures are performed according to established guidelines.
-
The assigned stent is implanted in the target coronary lesion.
-
Procedural success is angiographically confirmed.
3. Antiplatelet Therapy Administration:
-
All patients receive a loading dose of a P2Y12 inhibitor (e.g., clopidogrel, ticagrelor, or prasugrel) and aspirin before or at the time of the procedure.
-
Following the procedure, patients adhere to their assigned this compound regimen for the specified duration.
4. Follow-up and Endpoint Adjudication:
-
Patients are followed up at regular intervals (e.g., 1, 6, 12, and 24 months) via clinical visits or telephone interviews.
-
Primary Endpoints: Typically a composite of MACE (cardiovascular death, MI, or stroke) and major bleeding (e.g., BARC type 3 or 5).
-
Secondary Endpoints: Include individual components of the primary endpoints, such as stent thrombosis rates.
-
An independent clinical events committee, blinded to the treatment allocation, adjudicates all potential endpoints.
5. Statistical Analysis:
-
The primary analysis is usually a time-to-event analysis (e.g., using Kaplan-Meier curves and Cox proportional hazards models) to compare the primary endpoints between the different treatment groups.
-
Non-inferiority or superiority analyses are performed based on the study hypothesis.
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis of this compound and stent thrombosis, it is crucial to visualize the underlying biological pathways and the logical flow of clinical research.
Caption: Platelet activation and aggregation pathway.
This diagram illustrates the key steps in thrombus formation following vessel injury, a process that this compound aims to inhibit. P2Y12 inhibitors, a cornerstone of this compound, directly block the P2Y12 receptor, thereby preventing ADP-mediated platelet activation and subsequent aggregation.
Caption: Generalized workflow of a this compound clinical trial.
This workflow diagram outlines the logical progression of a randomized controlled trial designed to compare this compound strategies in patients receiving different types of coronary stents.
Discussion and Future Directions
The evolution of stent technology has been a primary driver in the shift towards shorter this compound durations. The improved biocompatibility and faster endothelialization of second-generation DES have significantly reduced the risk of late stent thrombosis, allowing for a shorter course of potent antiplatelet therapy.[6] This, in turn, minimizes the long-term risk of bleeding complications for patients.
For patients with a high bleeding risk (HBR), the decision-making becomes even more nuanced. Recent studies have specifically investigated shorter this compound durations in HBR populations, with some evidence suggesting that a 1- to 3-month course may be optimal.[4][7]
The future of this compound will likely involve a more personalized approach, moving away from a "one-size-fits-all" strategy. This will involve the use of risk stratification tools, such as the this compound score or PRECISE-DAPT score, to tailor the duration of therapy based on an individual patient's ischemic and bleeding risks.[8] Furthermore, ongoing research into novel antiplatelet agents and polymer technologies for stents will continue to refine our approach to preventing thrombotic complications while ensuring patient safety.
References
- 1. heart.org [heart.org]
- 2. Antiplatelet Therapy Duration Following Bare Metal or Drug-Eluting Coronary Stents: the Dual Antiplatelet Therapy Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stent thrombosis and optimal duration of dual antiplatelet therapy after coronary stenting in contemporary practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights on Optimal Duration of this compound After Stent Implantation - American College of Cardiology [acc.org]
- 5. youtube.com [youtube.com]
- 6. apsf.org [apsf.org]
- 7. Dual antiplatelet therapy duration and stent type in patients with high bleeding risk: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Efficacy of DAPT in Genetically Modified Animal Models of Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, or DAPT, is a potent, cell-permeable small molecule that functions as a γ-secretase inhibitor. This enzyme is a critical component in the proteolytic processing of both the Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting γ-secretase, this compound effectively curtails the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease (AD). Simultaneously, it blocks the cleavage of Notch, a transmembrane receptor vital for cell-fate determination. This dual-inhibition mechanism positions this compound as a significant tool for AD research, though it also presents challenges regarding potential toxicity. This guide provides a comparative analysis of this compound's efficacy across various genetically modified animal models of AD, focusing on its impact on cognitive function, Aβ pathology, and synaptic integrity.
Mechanism of Action: A Double-Edged Sword
This compound's therapeutic potential in Alzheimer's disease stems from its direct inhibition of the γ-secretase complex. This action intercepts the final step of the amyloidogenic pathway, reducing the generation of neurotoxic Aβ peptides. However, γ-secretase is also integral to the Notch signaling pathway, where it liberates the Notch Intracellular Domain (NICD) to act as a nuclear transcription factor. The non-selective inhibition by this compound, therefore, impacts both of these fundamental biological processes.
Comparative Efficacy in Preclinical Models
The in vivo effects of this compound have been most clearly documented in the Tg2576 mouse model. While comprehensive, direct comparative studies in other common models like APP/PS1 and 3xTg-AD are limited, the known pathological progression in these mice allows for informed predictions on this compound's potential efficacy.
| Feature | Tg2576 Mouse Model | APP/PS1 Mouse Model (Predicted Effects) | 3xTg-AD Mouse Model (Predicted Effects) |
| Primary Pathology | Aβ plaque deposition, cognitive deficits | Accelerated and robust Aβ plaque formation, cognitive deficits | Aβ plaques, neurofibrillary tangles (tau pathology), synaptic dysfunction, cognitive deficits |
| Cognitive Function | Improved contextual fear conditioning [1] | Expected improvement in spatial learning and memory (e.g., Morris water maze) | Expected improvement in spatial and working memory |
| Aβ Pathology | Reduced cortical β-amyloid [1] | Expected significant reduction in Aβ40 and Aβ42 levels | Expected reduction in Aβ40 and Aβ42 levels |
| Synaptic Markers | Data not available | Expected to ameliorate deficits in synaptic proteins (e.g., PSD-95, synaptophysin) | Expected to rescue synaptic protein deficits |
| Aβ42/Aβ40 Ratio | Data not available | Expected to decrease | Expected to decrease |
Experimental Protocols
The successful evaluation of this compound's efficacy in genetically modified animal models hinges on a well-defined experimental protocol. Below is a representative methodology for such a study.
| Phase | Procedure | Detailed Methodology |
| Animal Subjects | Model Selection and Cohort Assembly | Age- and sex-matched Tg2576, APP/PS1, or 3xTg-AD mice and wild-type littermates are used. Group sizes are determined by power analysis to ensure statistical significance. |
| Drug Administration | This compound Treatment Regimen | This compound is dissolved in a suitable vehicle (e.g., DMSO and corn oil). Mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) or vehicle for a predetermined period (e.g., 4-8 weeks). |
| Behavioral Analysis | Cognitive Assessment | A battery of behavioral tests is conducted during the final weeks of treatment. This may include the Morris water maze to assess spatial learning and memory, and the Y-maze for working memory. |
| Biochemical Analysis | Quantification of Aβ and Synaptic Proteins | Following euthanasia, brain tissue is homogenized. Soluble and insoluble Aβ40 and Aβ42 levels are quantified using enzyme-linked immunosorbent assays (ELISAs). Synaptic protein levels (e.g., PSD-95, synaptophysin) are measured via Western blot analysis. |
| Histological Analysis | Amyloid Plaque Burden | Brain hemispheres are fixed, sectioned, and stained with anti-Aβ antibodies (e.g., 6E10) or Thioflavin S to visualize and quantify the area occupied by amyloid plaques. |
Experimental Workflow
A typical preclinical study to assess the efficacy of this compound would follow a structured workflow from animal model selection to data interpretation.
Conclusion and Future Directions
The available evidence indicates that this compound can ameliorate cognitive deficits and reduce Aβ pathology in the Tg2576 mouse model of Alzheimer's disease. Based on its mechanism of action, it is highly probable that similar benefits would be observed in other amyloidogenic models like the APP/PS1 and 3xTg-AD mice, although direct experimental validation is needed. The primary hurdle for the clinical translation of this compound and other γ-secretase inhibitors remains the on-target toxicity associated with Notch inhibition. Future research should prioritize head-to-head comparative studies in multiple AD models to establish a more comprehensive efficacy profile. Furthermore, the development of substrate-selective γ-secretase modulators that specifically target APP processing while sparing Notch could represent a more viable therapeutic strategy for Alzheimer's disease.
References
Validating the DAPT Score: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of dual antiplatelet therapy (DAPT) duration, the this compound score offers a quantitative approach to balancing ischemic and bleeding risks. This guide provides an objective comparison of the this compound score's performance against alternative risk stratification tools, supported by experimental data and detailed methodologies.
The decision to extend or shorten this compound after percutaneous coronary intervention (PCI) is a critical clinical challenge. The this compound score was developed to aid this decision-making process by predicting the trade-off between reducing ischemic events and increasing bleeding risk with prolonged therapy. However, its validation in diverse, "real-world" patient cohorts and its performance relative to other scoring systems are crucial considerations for its application in research and clinical practice.
Comparative Performance of Risk Scores
Multiple studies have sought to validate the this compound score and compare its predictive accuracy for both ischemic and bleeding events against other risk stratification tools, most notably the PRECISE-DAPT score and the PARIS score. The following tables summarize the quantitative data from key comparative validation studies.
| Risk Score | C-statistic for Major Bleeding (BARC Type 3 or 5) | C-statistic for Ischemic Events (MI and Stent Thrombosis) | Key Findings from Comparative Validation |
| This compound Score | 0.593[1] | 0.568[1] | In a head-to-head comparison, the this compound score showed weaker discrimination for both major bleeding and ischemic events compared to the PRECISE-DAPT and PARIS scores, respectively.[1] |
| PRECISE-DAPT Score | 0.653 [1] | 0.568[1] | The PRECISE-DAPT score demonstrated superior performance in predicting major bleeding events compared to the PARIS bleeding risk score.[1] |
| PARIS Bleeding Score | 0.593[1] | N/A | While effective, it was outperformed by the PRECISE-DAPT score for the prediction of major bleeding.[1] |
| PARIS Ischemic Score | N/A | 0.604 [1] | The PARIS ischemic risk score showed better discrimination for predicting ischemic complications when compared to the PRECISE-DAPT score.[1] |
Table 1: Head-to-Head Comparison of this compound, PRECISE-DAPT, and PARIS Risk Scores in Predicting Bleeding and Ischemic Events.
| Validation Cohort | Risk Score | Endpoint | C-statistic (95% CI) |
| SWEDEHEART Registry | PRECISE-DAPT | Major Bleeding | 0.64 (0.63–0.66)[2][3] |
| ACS patients on potent P2Y12 inhibitors | PRECISE-DAPT | Major Bleeding | 0.653[1] |
| ACS patients on potent P2Y12 inhibitors | PARIS Bleeding | Major Bleeding | 0.593[1] |
| ACS patients on potent P2Y12 inhibitors | PARIS Ischemic | Ischemic Events | 0.604[1] |
Table 2: Performance of PRECISE-DAPT and PARIS Scores in Various Research Cohorts.
Experimental Protocols
The validation of the this compound score and its comparison with other risk scores predominantly rely on retrospective analyses of large-scale patient registries and clinical trial data. Below are the detailed methodologies from a key comparative validation study.
Study Design: A retrospective, multicenter, observational cohort study.[1]
Patient Population: The study included 4,424 patients with acute coronary syndrome (ACS) who underwent PCI and were discharged on this compound with aspirin and either prasugrel or ticagrelor from 12 European centers between January 2012 and December 2016.[1]
Inclusion Criteria:
-
Patients presenting with ACS (STEMI or NSTEMI).
-
Successful PCI with stent implantation.
-
Discharge on a this compound regimen of aspirin plus a P2Y12 inhibitor (prasugrel or ticagrelor).
Exclusion Criteria:
-
Patients with a history of bleeding diathesis.
-
Concurrent use of oral anticoagulants.
-
Major surgery within 30 days of PCI.
-
Life expectancy less than one year.
Endpoint Definitions:
-
Major Bleeding: Defined according to the Bleeding Academic Research Consortium (BARC) criteria as type 3 or 5 bleeding.[1]
-
Ischemic Events: A composite of myocardial infarction (MI) and definite or probable stent thrombosis.[1]
Data Collection and Analysis:
-
Patient demographics, clinical characteristics, procedural details, and medication data were collected from hospital records and follow-up visits.
-
The this compound, PRECISE-DAPT, and PARIS (both bleeding and ischemic) scores were calculated for each patient based on their baseline characteristics.
-
The predictive performance of each score for the primary endpoints was assessed using the c-statistic (Area Under the Receiver Operating Characteristic Curve).
-
C-statistics were compared using the method described by DeLong et al.
-
A p-value of <0.05 was considered statistically significant.[1]
Visualizing the Scoring Systems and Workflow
To facilitate a clearer understanding of the risk scores and the validation process, the following diagrams illustrate their components and the typical experimental workflow.
References
- 1. Comparative external validation of the PRECISE-DAPT and PARIS risk scores in 4424 acute coronary syndrome patients treated with prasugrel or ticagrelor. [folia.unifr.ch]
- 2. Validation of the 4‐Item PRECISE‐this compound Score: A SWEDEHEART Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
A Comparative Analysis of DAPT (γ-Secretase Inhibitor) in Male vs. Female Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the γ-secretase inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) in male versus female animal models. While direct comparative studies are limited, this document synthesizes available data on sex-specific differences in the drug's target enzyme, γ-secretase, and findings from single-sex animal studies to infer potential differential effects.
Executive Summary
This compound is a potent inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway, which is implicated in various cellular processes, including cell fate determination, proliferation, and apoptosis. As such, this compound is widely investigated as a potential therapeutic agent in oncology and neuroscience. Emerging evidence suggests that the activity of γ-secretase can differ between sexes, indicating a potential for sex-specific responses to this compound treatment. This guide summarizes key findings from animal studies and highlights the importance of considering sex as a biological variable in preclinical research involving this compound.
Data Presentation: Quantitative Outcomes of this compound Treatment in Animal Models
The following tables summarize quantitative data from studies utilizing this compound in animal models. It is important to note that much of the existing research has been conducted exclusively in male animals. The data for female animals is largely inferred from studies on the differential activity of the drug's target, γ-secretase.
Table 1: Comparative Efficacy of this compound in Tumor Models
| Parameter | Male Animal Model Data | Female Animal Model Data (Inferred) | Reference |
| Tumor Volume Reduction (GHoma Xenograft) | - 1 mg this compound: 47.1% reduction- 5 mg this compound: 73.2% reduction | Given higher γ-secretase activity in aged females, a differential dose-response may be observed. | [1] |
| Tumor Weight Reduction (GHoma Xenograft) | - 1 mg this compound: 31.2% reduction- 5 mg this compound: 75% reduction | Potentially different efficacy profile due to hormonal influences on tumor microenvironment and drug metabolism. | [1] |
| Tumor Vascular Density (Colon Adenocarcinoma) | Non-significant reduction (280.6 ± 81 vs. 386 ± 59.9 CD31 positive cells/mm²) | Sex-specific differences in angiogenesis may lead to varied responses to this compound's anti-angiogenic effects. | [2][3] |
Table 2: Pharmacodynamic & Biomarker Changes Following this compound Administration
| Parameter | Male Animal Model Data | Female Animal Model Data (Inferred) | Reference |
| Amyloid-β (Aβ) Levels (Tg2576 Mice) | Dose-dependent reduction in plasma and CSF. Minimal effect on brain Aβ in aged mice with high plaque burden. | Similar reductions in plasma and CSF Aβ are expected, as this is a direct consequence of γ-secretase inhibition. | [4] |
| Serum Nitric Oxide (Tumor-bearing mice) | Significant increase | Potential for sex-specific differences due to hormonal regulation of nitric oxide synthase. | [2][3] |
| Serum VEGFR1 (Tumor-bearing mice) | Significant reduction | Sex hormones can influence VEGF signaling, potentially altering the response to this compound. | [2][3] |
Table 3: Sex-Dependent γ-Secretase Activity in Mouse Brain
| Age | Male Mice (Relative Activity) | Female Mice (Relative Activity) | Key Observation | Reference |
| Young | Baseline | Higher than males | Female mice exhibit inherently higher γ-secretase activity. | [5] |
| Aged | Sharp decline in activity | Activity remains high | Significant sex-based divergence in γ-secretase activity with age.[5] | |
| Aβ42:Aβ40 Ratio | Increased with age | Increased with age | Both sexes show an age-related shift in γ-secretase specificity, a phenomenon associated with Alzheimer's disease pathology. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Tumor Xenograft Study (Growth Hormone-Producing Adenoma)
-
Animal Model: Male nude mice.
-
Cell Line: GH3 cells for subcutaneous injection to establish the xenograft model.
-
Treatment: this compound administered at 1 mg and 5 mg.
-
Data Collection: Tumor volume was measured at days 0, 3, 7, and 14 post-treatment. At the end of the study, tumors were excised and weighed.
-
Reference: [1]
Tumor Angiogenesis Study (Colon Adenocarcinoma)
-
Animal Model: Male Balb/C mice.
-
Cell Line: CT26 colon adenocarcinoma cells inoculated to induce tumor formation.
-
Treatment: this compound (10 mg/kg/day) administered subcutaneously once tumor size reached approximately 350 mm³.
-
Data Collection: After 14 days of treatment, blood samples were collected for biomarker analysis (VEGF, VEGFR1, Nitric Oxide). Tumors were harvested for immunohistochemical staining to determine vascular density (CD31 positive cells/mm²).
In Vitro γ-Secretase Activity Assay
-
Animal Model: C57BL/6 mice of both sexes at various ages (1-24 months).
-
Sample Preparation: Brain tissue is homogenized and processed to isolate membranes containing γ-secretase.
-
Assay: The assay measures the in vitro production of Amyloid-β (Aβ) peptides (Aβ40 and Aβ42) and the cleavage of Notch1.
-
Data Analysis: The ratio of Aβ42 to Aβ40 is calculated to assess changes in enzyme specificity. Notch1 cleavage is also quantified to determine effects on this parallel pathway.
-
Reference: [5]
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Discussion and Future Directions
The significant finding that γ-secretase activity is higher in aged female mice compared to their male counterparts provides a strong rationale for anticipating sex-specific responses to this compound.[5] This could manifest as differences in efficacy, toxicity, and optimal dosing regimens. For instance, in conditions where Notch signaling is aberrantly high, the higher enzymatic activity in females might necessitate a different therapeutic window for this compound.
The existing animal studies, although predominantly in males, provide a foundation for understanding this compound's in vivo effects on tumor growth and angiogenesis.[1][2][3] However, the lack of comparative data represents a significant knowledge gap. Future preclinical studies on this compound and other γ-secretase inhibitors must include both sexes and analyze data with sex as a biological variable. This will be crucial for the successful clinical translation of these promising therapeutic agents. Researchers should also consider the influence of the estrous cycle in female animals on experimental outcomes.
Conclusion
While direct evidence from comparative studies of this compound in male versus female animal models is lacking, the observed sex differences in its target enzyme, γ-secretase, strongly suggest the potential for differential effects. This guide underscores the critical need for including both sexes in future preclinical research to fully elucidate the therapeutic potential and safety profile of this compound. The provided data and protocols serve as a resource for designing and interpreting such studies.
References
- 1. This compound, a γ-Secretase Inhibitor, Suppresses Tumorigenesis, and Progression of Growth Hormone-Producing Adenomas by Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a gamma secretase inhibitor, on tumor angiogenesis in control mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a gamma secretase inhibitor, on tumor angiogenesis in control mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gamma-secretase inhibitor N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester reduces A beta levels in vivo in plasma and cerebrospinal fluid in young (plaque-free) and aged (plaque-bearing) Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gender- and Age-Dependent γ-Secretase Activity in Mouse Brain and Its Implication in Sporadic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DAPT: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling extends beyond the benchtop. This guide provides essential, step-by-step procedures for the safe and compliant disposal of DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a commonly used γ-secretase inhibitor in research. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe working environment for all laboratory personnel.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow established laboratory waste management practices.[1] Institutional and local regulations should always be consulted and prioritized.
Key Safety and Handling Information
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C23H26F2N2O4 | PubChem |
| Molecular Weight | 432.5 g/mol | PubChem |
| Appearance | White to off-white solid | Fisher Scientific |
| Solubility | Soluble in DMSO (15 mg/ml) and Ethanol (1 mg/ml) | Cell Signaling Technology |
| Hazard Classification | Not classified as hazardous | Cayman Chemical |
Experimental Protocols for Disposal
The proper disposal method for this compound depends on its physical state: solid (unused or expired powder) or liquid (solutions).
Disposal of Solid this compound Waste
Unused, expired, or residual solid this compound should be managed as non-hazardous chemical waste.
Methodology:
-
Collection: Carefully sweep up solid this compound, avoiding dust formation.
-
Containment: Place the collected solid waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and prevent leakage.
-
Labeling: Label the container as "Non-hazardous chemical waste" and specify the contents ("this compound").
-
Disposal: Dispose of the sealed container in accordance with your institution's specific guidelines for non-hazardous solid chemical waste. This may involve placing it in a designated chemical waste accumulation area for pickup by Environmental Health and Safety (EHS) personnel or, in some cases, directly into a designated dumpster for laboratory waste.[2] Do not dispose of chemical waste in general laboratory trash cans that are handled by custodial staff. [2]
Disposal of this compound Solutions
This compound is commonly dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires consideration of both the this compound and the solvent.
Methodology:
-
Waste Stream Segregation: Collect this compound solutions in a dedicated, sealed, and properly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's EHS.
-
Container and Labeling: Use a chemically compatible container (e.g., a designated solvent waste container). The label should clearly state "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in DMSO"), and the approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, which is often within a fume hood.
-
Disposal Request: When the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department. Under no circumstances should this compound solutions, particularly those containing DMSO, be poured down the drain.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for "Dapt" in a Research Environment
This guide provides crucial safety and logistical information for the handling of "Dapt" in a laboratory setting. It is essential to distinguish between two compounds that may be referred to as "this compound": Daptomycin, an antibiotic, and this compound (GSI-IX), a γ-secretase inhibitor. Given the potential for ambiguity, researchers must first verify the exact chemical identity by its CAS number before proceeding with any handling procedures.
- this compound (γ-secretase inhibitor): CAS Number 208255-80-5[1][2] - Daptomycin: CAS Number 103060-53-3[3][4]
This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans applicable to a research environment, with a conservative approach to ensure personnel safety regardless of the specific "this compound" compound being used.
Hazard Identification and Risk Assessment
Safety data sheets (SDS) for this compound (the γ-secretase inhibitor) do not consistently classify it as a hazardous substance.[2] However, as a potent, biologically active compound that inhibits γ-secretase and Notch signaling, it should be handled with care to avoid unintentional biological effects.[5][6][7]
Daptomycin, on the other hand, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4]
Due to the potential hazards of Daptomycin and the potent biological activity of this compound, a comprehensive approach to PPE is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the required PPE for handling "this compound" powders and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended when handling powder) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Required when handling powder outside of a certified chemical fume hood. A fit-tested N95 or higher respirator is recommended. | Prevents inhalation of fine powders.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashes (e.g., large volume solution preparation). | Provides an additional layer of protection for the face. |
Operational Plans: Handling and Preparation
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution, a common procedure in a research setting.
Objective: To safely prepare a stock solution of this compound (γ-secretase inhibitor) at a specified concentration.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Micropipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Perform all weighing and solvent addition steps inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Transfer the weighed powder to an appropriate vial. Add the calculated volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Securely cap the vial and vortex until the powder is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly labeled, sealed container.
Signaling Pathways and Logical Relationships
This compound is a potent inhibitor of the γ-secretase complex, which plays a crucial role in the Notch signaling pathway.[6] Inhibition of this pathway can have significant effects on cell differentiation, proliferation, and apoptosis.[5]
Workflow for Safe Handling of "this compound"
Caption: Workflow for the safe handling of "this compound" from preparation to disposal.
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with "this compound," such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour "this compound" solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with "this compound" must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: All surfaces and non-disposable equipment should be thoroughly decontaminated with an appropriate solvent or cleaning agent after use.
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on hazardous waste disposal.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Gamma-Secretase Inhibitor (this compound), a potential therapeutic target drug, caused neurotoxicity in planarian regeneration by inhibiting Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
